molecular formula C12H11NO2 B2388452 3-Methoxynaphthalene-2-carboxamide CAS No. 13042-06-3

3-Methoxynaphthalene-2-carboxamide

Cat. No.: B2388452
CAS No.: 13042-06-3
M. Wt: 201.225
InChI Key: CLOUSFWNZOWHPV-UHFFFAOYSA-N
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Description

3-Methoxynaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.225. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUSFWNZOWHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Methoxynaphthalene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Methoxynaphthalene-2-carboxamide, a key intermediate in various chemical and pharmaceutical research areas. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process commencing from the readily available 3-hydroxy-2-naphthoic acid. The first step involves the methylation of the hydroxyl group to yield 3-methoxy-2-naphthoic acid. The subsequent step is the amidation of the carboxylic acid to afford the final product.

Synthesis_Pathway A 3-Hydroxy-2-naphthoic acid B 3-Methoxy-2-naphthoic acid A->B Methylation (CH3I, K2CO3, DMF) C This compound B->C Amidation (1. SOCl2 2. NH4OH)

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-2-naphthoic acid

This procedure details the methylation of 3-hydroxy-2-naphthoic acid to produce 3-methoxy-2-naphthoic acid.[1]

Materials and Reagents:

  • 3-Hydroxy-2-naphthoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • 6N Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add 9.0 g (48.0 mmol) of 3-hydroxy-2-naphthoic acid, 16.56 g (120 mmol) of anhydrous potassium carbonate, and 30 ml of anhydrous DMF.

  • Cool the stirred mixture in an ice bath.

  • Slowly add 15 g (105 mmol) of methyl iodide dropwise to the reaction flask.

  • Heat the reaction solution to 90 °C and maintain for 10 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer three times with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the concentrate in 45 ml of methanol and slowly add it to 30 ml of 6N sodium hydroxide solution.

  • Stir the mixture at room temperature for 5 hours.

  • Extract the aqueous layer three times with ethyl acetate.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate a yellow solid.

  • Recrystallize the solid from ethanol to obtain 3-methoxy-2-naphthoic acid.

Quantitative Data:

ParameterValueReference
Starting Material3-Hydroxy-2-naphthoic acid[1]
Product3-Methoxy-2-naphthoic acid[1]
Yield8.6 g (89%)[1]
AppearanceYellow crystalline solid[1]
Melting Point133-136 °C
Step 2: Synthesis of this compound

This section outlines the conversion of 3-methoxy-2-naphthoic acid to this compound via an acyl chloride intermediate, a method analogous to the Schotten-Baumann reaction.

Experimental Workflow:

Amidation_Workflow cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Work-up and Purification A 3-Methoxy-2-naphthoic acid in Toluene B Add Thionyl Chloride (SOCl₂) A->B C Reflux B->C D 3-Methoxy-2-naphthoyl chloride C->D E Acyl chloride solution F Add dropwise to Ammonium Hydroxide (NH₄OH) E->F G Stir at room temperature F->G H Precipitate formation G->H I Filter precipitate J Wash with water I->J K Dry J->K L This compound K->L

Caption: Workflow for the amidation of 3-methoxy-2-naphthoic acid.

Materials and Reagents:

  • 3-Methoxy-2-naphthoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Concentrated ammonium hydroxide (NH₄OH) solution

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-methoxy-2-naphthoic acid in anhydrous toluene.

  • Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain until the solid has completely dissolved and gas evolution ceases, indicating the formation of the acyl chloride.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • In a separate beaker, cool a concentrated ammonium hydroxide solution in an ice bath.

  • Dissolve the crude 3-methoxy-2-naphthoyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Slowly add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A precipitate will form.

  • Continue stirring for 30-60 minutes at room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold distilled water.

  • Dry the product, for instance, in a vacuum oven, to yield this compound.

Expected Data (Based on Analogous Reactions and Compound Properties):

ParameterValue
ProductThis compound
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
AppearanceOff-white to pale yellow solid

Note: The yield for this step is expected to be high, typically in the range of 80-95%, based on similar amidation reactions of naphthoic acid derivatives. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a toluene/heptane mixture.

Safety Considerations

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) and adapt the procedures to their specific laboratory conditions.

References

An In-depth Technical Guide to the Chemical Properties of 3-Methoxynaphthalene-2-carboxamide and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxynaphthalene-2-carboxamide is a niche chemical compound with potential applications in medicinal chemistry and drug development. While direct, comprehensive data on this specific molecule is limited in publicly accessible literature, this guide provides a thorough overview of its core chemical properties by examining its immediate precursor, 3-Methoxynaphthalene-2-carboxylic acid, and closely related analogs. This document also outlines detailed experimental protocols for the synthesis of the target amide and discusses the potential biological activities based on the broader class of naphthalene carboxamides. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized.

Chemical Identity and Properties

A thorough understanding of a molecule's chemical and physical properties is foundational to its application in research and development. Due to the limited availability of specific experimental data for this compound, this section focuses on its direct synthetic precursor, 3-Methoxynaphthalene-2-carboxylic acid, and a closely related analog, 3-methoxy-N,N-dimethylnaphthalene-2-carboxamide.

Core Compound: this compound
Precursor: 3-Methoxynaphthalene-2-carboxylic acid

The most direct precursor for the synthesis of this compound is 3-Methoxynaphthalene-2-carboxylic acid. Understanding its properties is crucial for the successful synthesis and purification of the target amide.

PropertyValueSource
IUPAC Name 3-methoxynaphthalene-2-carboxylic acidAlfa Chemistry
CAS Number 883-62-5Alfa Chemistry
Molecular Formula C₁₂H₁₀O₃[6]
Molecular Weight 202.21 g/mol [6]
Melting Point 135 °C[6]
133-136 °CAlfa Chemistry
Boiling Point 358.8 °C at 760 mmHgAlfa Chemistry
Analog: 3-methoxy-N,N-dimethylnaphthalene-2-carboxamide

The N,N-dimethylated analog provides insight into the general physicochemical properties that can be expected for this class of compounds.

PropertyValueSource
IUPAC Name 3-methoxy-N,N-dimethylnaphthalene-2-carboxamidePubChem
Molecular Formula C₁₄H₁₅NO₂PubChem
Molecular Weight 229.27 g/mol PubChem
Exact Mass 229.110278721 DaPubChem
Topological Polar Surface Area 29.5 ŲPubChem

Experimental Protocols

The synthesis of this compound would logically proceed from its corresponding carboxylic acid. Below are detailed, generalized methodologies for the key synthetic transformations.

Synthesis of 3-Methoxynaphthalene-2-carboxylic acid

While a specific, detailed protocol for the 3-methoxy isomer was not found, the synthesis of methoxynaphthalene carboxylic acids generally involves the carboxylation of a methoxynaphthalene precursor. The following diagram illustrates a general workflow for such a synthesis, which can be adapted for the target molecule.

SynthesisWorkflow General Synthesis of a Methoxynaphthalene Carboxylic Acid Start Methoxynaphthalene Precursor Step1 Lithiation or Grignard Formation Start->Step1 Step2 Carboxylation (e.g., with CO₂) Step1->Step2 Step3 Acidic Workup Step2->Step3 Product Methoxynaphthalene Carboxylic Acid Step3->Product

General Synthetic Workflow
Synthesis of this compound from 3-Methoxynaphthalene-2-carboxylic acid

The conversion of a carboxylic acid to a primary amide can be achieved through several standard methods. Two common and effective approaches are activation with thionyl chloride to form an acyl chloride intermediate, and direct coupling using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC).

Method 1: Via Acyl Chloride Intermediate using Thionyl Chloride

This is a robust, two-step, one-pot procedure.

Experimental Protocol:

  • Activation: To a solution of 3-Methoxynaphthalene-2-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 1.2-2.0 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-methoxynaphthalene-2-carbonyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C and add a solution of ammonia (e.g., concentrated aqueous ammonium hydroxide or ammonia gas bubbled through the solvent) or an amine in excess.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the disappearance of the acyl chloride by TLC.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude amide. Purify by recrystallization or column chromatography.

Amide_Synthesis_SOCl2 Amide Synthesis via Acyl Chloride CarboxylicAcid 3-Methoxynaphthalene-2-carboxylic acid AcylChloride 3-Methoxynaphthalene-2-carbonyl chloride (Intermediate) CarboxylicAcid->AcylChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Amide This compound AcylChloride->Amide + NH₃ Ammonia Ammonia (NH₃)

Thionyl Chloride Method

Method 2: Direct Coupling with DCC

This method allows for the direct formation of the amide bond from the carboxylic acid and an amine in a single step at room temperature.[7][8]

Experimental Protocol:

  • Reaction Setup: Dissolve 3-Methoxynaphthalene-2-carboxylic acid (1.0 equivalent) and an amine source (e.g., ammonium chloride, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents), to the solution at 0 °C. A catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) can be added to increase the reaction rate.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates that the reaction is proceeding.

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate. Wash the filtrate with dilute acid (e.g., 1M HCl) and a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude amide by recrystallization or column chromatography.

Amide_Synthesis_DCC Amide Synthesis via DCC Coupling CarboxylicAcid 3-Methoxynaphthalene-2-carboxylic acid Amide This compound CarboxylicAcid->Amide Amine Amine Source (e.g., NH₄Cl) Amine->Amide DCC DCC DCC->Amide DCU Dicyclohexylurea (Byproduct) DCC->DCU forms

DCC Coupling Method

Potential Biological Activity

The naphthalene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9] While specific studies on this compound are not widely published, the activities of related compounds suggest potential therapeutic applications.

Antimicrobial Activity

Naphthalene derivatives are known to possess significant antimicrobial properties.[10][11] Several marketed antimicrobial drugs, such as nafcillin and terbinafine, contain a naphthalene core.[12] Studies on various naphthalene carboxamides have demonstrated activity against a range of pathogenic bacteria and fungi.[10] For instance, a series of ring-substituted naphthalene-1-carboxanilides showed promising activity against Mycobacterium avium subsp. paratuberculosis, with some derivatives exhibiting higher potency than the standard drug rifampicin.[6] The presence of the amide moiety is often crucial for the biological effects of these compounds.[6]

Anticancer Activity

Naphthalene carboxamides have also been investigated for their potential as anticancer agents.[9] A novel class of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides was designed and synthesized as agents to reverse multidrug resistance (MDR) in cancer cells.[9] These compounds were found to be non-toxic at the studied doses and effectively reversed adriamycin resistance in a murine lymphocytic leukemia cell line.[9] Other naphthalene derivatives have been explored for their cytotoxic activity against various cancer cell lines, including breast cancer.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a naphthalene carboxamide derivative based on their known mechanisms of action, such as the inhibition of key enzymes or modulation of receptor activity.

Signaling_Pathway Hypothetical Cellular Target Pathway Ligand External Signal Receptor Cell Surface Receptor (e.g., nAChR) Ligand->Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Naphth_Carboxamide 3-Methoxynaphthalene- 2-carboxamide Naphth_Carboxamide->Receptor Inhibition/Modulation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

References

A Comprehensive Technical Guide to 3-Methoxynaphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-Methoxynaphthalene-2-carboxamide, a naphthalene derivative of interest in medicinal chemistry and materials science. Due to its limited availability in commercial databases, this document compiles information on its predicted properties, a detailed theoretical synthesis protocol, and data on closely related analogs. This guide serves as a foundational resource for researchers intending to synthesize and explore the applications of this compound.

Introduction

Naphthalene-based compounds are a significant class of bicyclic aromatic hydrocarbons that form the core structure of numerous biologically active molecules and functional materials. The strategic placement of substituents on the naphthalene scaffold allows for the fine-tuning of their physicochemical and biological properties. This compound combines the structural features of a methoxy group and a carboxamide moiety on the naphthalene ring, suggesting potential applications as a versatile chemical intermediate and a candidate for biological screening.

While a specific CAS number for this compound has not been identified in major chemical databases, this guide provides a robust starting point for its synthesis and characterization based on established chemical principles and data from closely related compounds.

Physicochemical Properties

Property3-Methoxy-2-naphthoic Acid3-methoxy-N,N-dimethylnaphthalene-2-carboxamide
CAS Number 883-62-5[1]Not available
Molecular Formula C₁₂H₁₀O₃[1]C₁₄H₁₅NO₂[2]
Molecular Weight 202.21 g/mol [1]229.27 g/mol [2]
Melting Point 133-136 °C[1]Not available
Appearance SolidNot available
InChI Key RTBQQRFTCVDODF-UHFFFAOYSA-N[1]XJXJMOHVZJXFNG-UHFFFAOYSA-N[2]

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved from 3-Methoxy-2-naphthoic acid. The proposed method is a standard two-step procedure involving the formation of an acyl chloride followed by amidation.

Step 1: Synthesis of 3-Methoxy-2-naphthoyl chloride

  • Materials:

    • 3-Methoxy-2-naphthoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Methoxy-2-naphthoic acid in anhydrous DCM.

    • Add a catalytic amount of DMF to the suspension.

    • Slowly add thionyl chloride to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-methoxy-2-naphthoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • 3-Methoxy-2-naphthoyl chloride (from Step 1)

    • Aqueous ammonia (NH₄OH) (excess)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 3-methoxy-2-naphthoyl chloride in DCM in a flask cooled in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia to the solution with vigorous stirring.

    • Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 3-Methoxy-2-naphthoic acid B 3-Methoxy-2-naphthoyl chloride A->B SOCl₂, DMF (cat.), DCM, Reflux C 3-Methoxy-2-naphthoyl chloride D This compound C->D Aq. NH₃, DCM, 0°C to RT Biological_Investigation A This compound B In vitro Screening Assays A->B C Antimicrobial Activity B->C D Anticancer Activity B->D E Anti-inflammatory Activity B->E F Identification of Lead Compound C->F D->F E->F

References

Spectroscopic Analysis of 3-Methoxynaphthalene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methoxynaphthalene-2-carboxamide, a key organic compound with potential applications in medicinal chemistry and materials science. This document details the expected spectroscopic data, outlines experimental protocols for obtaining this data, and presents a logical workflow for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to characterize this compound. This data is compiled based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)
Chemical Shift (δ) ppm Assignment
~ 8.2 - 7.8 (m)Aromatic protons (Naphthyl)
~ 7.6 - 7.2 (m)Aromatic protons (Naphthyl)
~ 7.0 - 6.8 (br s)-NH₂ (Amide protons)
~ 3.9 - 4.1 (s)-OCH₃ (Methoxy protons)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 3400 - 3200N-H stretch (Amide)Strong, Broad
~ 3050 - 3100C-H stretch (Aromatic)Medium
~ 2850 - 2960C-H stretch (Aliphatic, -OCH₃)Weak
~ 1660 - 1690C=O stretch (Amide I)Strong
~ 1590 - 1620N-H bend (Amide II)Medium
~ 1500 - 1600C=C stretch (Aromatic)Medium
~ 1250 - 1300C-O stretch (Aryl ether)Strong
~ 1020 - 1080C-O stretch (Methoxy)Medium

Table 3: Mass Spectrometry (MS) Data

Technique Expected m/z Value Fragment
Electrospray Ionization (ESI+)~ 202.0817[M+H]⁺
~ 224.0636[M+Na]⁺
Electron Ionization (EI)~ 201[M]⁺˙
~ 184[M-NH₃]⁺˙
~ 171[M-CO]⁺˙
~ 156[M-CONH₂]⁺
~ 128Naphthalene fragment

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent λmax (nm) Transition
Ethanol~ 230 - 240π → π
~ 280 - 300π → π
~ 320 - 340n → π* (weak)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic amides.

Synthesis of this compound

The synthesis of this compound can be achieved via the amidation of 3-methoxynaphthalene-2-carboxylic acid.

Materials:

  • 3-methoxynaphthalene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxynaphthalene-2-carboxylic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 3-methoxynaphthalene-2-carbonyl chloride is obtained as a solid or oil.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add an excess of concentrated ammonia solution with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

  • NMR tubes (5 mm diameter)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube using a Pasteur pipette.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (ATR):

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation:

  • Mass Spectrometer (e.g., ESI-TOF, Q-TOF, or GC-MS with an EI source).

Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use the pure solvent as a blank.

Data Acquisition:

  • Record the baseline with the blank cuvette.

  • Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis start 3-Methoxynaphthalene-2-carboxylic Acid acid_chloride 3-Methoxynaphthalene-2-carbonyl chloride start->acid_chloride SOCl₂ or (COCl)₂ amidation Amidation with Ammonia acid_chloride->amidation crude_product Crude this compound amidation->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_characterization Spectroscopic Characterization product Pure this compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms uv UV-Vis Spectroscopy product->uv data Combined Spectroscopic Data nmr->data ir->data ms->data uv->data

Caption: Workflow for spectroscopic analysis of the final product.

3-Methoxynaphthalene-2-carboxamide derivatives synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-Methoxynaphthalene-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. These scaffolds are explored for a variety of therapeutic applications, including as potential antibacterial and antimycobacterial agents, anti-inflammatory drugs, and modulators of key biological pathways.[1][2][3] For instance, certain carboxamide derivatives have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AHR), a key regulator in cellular metabolism and immune response, highlighting their potential in treating inflammatory skin diseases like atopic dermatitis.[4] Furthermore, specific N-substituted 6-methoxynaphthalene-2-carboxamides have been synthesized and evaluated as potential chemosensitizing agents to combat multidrug resistance in cancer.[5]

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound derivatives, complete with detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in this field.

Core Synthetic Strategies

The construction of the target molecule hinges on the formation of the amide bond between the naphthalene core and a desired amine moiety. Two principal retrosynthetic disconnections guide the synthesis:

  • Strategy A: Amidation of a Naphthalene Carboxylic Acid Derivative : This classical and direct approach involves forming the amide bond by reacting a pre-functionalized 3-methoxy-2-naphthoic acid (or its activated form) with a suitable amine.

  • Strategy B: C-N Cross-Coupling : This modern approach involves forming the crucial carbon-nitrogen bond in a late-stage catalytic reaction, typically coupling a 2-halo-3-methoxynaphthalene with an amine.

Target This compound Derivatives Disconnect Retrosynthetic Disconnection (Amide C-N Bond) Target->Disconnect StrategyA Strategy A: Amidation Disconnect->StrategyA Form Amide Bond StrategyB Strategy B: C-N Cross-Coupling Disconnect->StrategyB Form C(aryl)-N Bond StartA 3-Methoxy-2-naphthoic Acid (or activated derivative) + Amine (R-NH₂) StrategyA->StartA Reactants StartB 2-Halo-3-methoxynaphthalene + Amine (R-NH₂) StrategyB->StartB Reactants G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup & Purification start_acid 3-Methoxy-2-naphthoic Acid reagent_socl2 SOCl₂ or (COCl)₂ in inert solvent (e.g., Toluene) start_acid->reagent_socl2 acid_chloride 3-Methoxy-2-naphthoyl Chloride reagent_socl2->acid_chloride base Base (e.g., Et₃N, Pyridine) in DCM or Toluene acid_chloride->base Add to Amine/Base Solution amine Primary or Secondary Amine (R₁R₂NH) amine->base product Final Product: This compound base->product workup Aqueous Wash (e.g., NaHCO₃, H₂O) product->workup purification Recrystallization or Column Chromatography workup->purification final_product Pure Product purification->final_product pd0 Pd(0)Lₙ oa_complex [Ar-Pd(II)(X)-Lₙ] pd0->oa_complex oa_label Oxidative Addition amide_complex [Ar-Pd(II)(NR₁R₂)-Lₙ] oa_complex->amide_complex le_label Ligand Exchange & Deprotonation amide_complex->pd0 re_label Reductive Elimination product Ar-NR₁R₂ Out amide_complex->product salt [Base-H]⁺X⁻ Out amide_complex->salt arx Ar-X In arx->oa_complex amine R₁R₂NH In amine->amide_complex base Base In base->amide_complex

References

Biological Activity of Naphthalene-2-Carboxamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 3-Methoxynaphthalene-2-carboxamide is limited in the reviewed literature. This document provides a comprehensive overview of the biological activities of closely related analogues, primarily focusing on 3-Hydroxynaphthalene-2-carboxanilides, which feature methoxy substitutions on the anilide ring. The findings presented herein offer valuable insights into the potential bioactivity of this class of compounds.

Introduction

Naphthalene-2-carboxamide derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide summarizes the key findings on the antibacterial, antimycobacterial, and photosynthesis-inhibiting properties of methoxy-substituted naphthalene-2-carboxamide analogues. The information is compiled from a number of studies that have synthesized and evaluated these compounds, providing quantitative data, detailed experimental protocols, and insights into their mechanism of action.

Quantitative Biological Activity Data

The biological activities of various methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides have been evaluated against bacterial strains, mycobacteria, and in photosynthesis inhibition assays. The key quantitative data are summarized in the tables below.

Table 1: Antibacterial and Antimycobacterial Activity of Methoxy-Substituted 3-Hydroxynaphthalene-2-carboxanilides
CompoundTest OrganismActivity MetricValueReference
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamideStaphylococcus aureus & MRSAMIC55.0 µmol/L[1][2][3][4]
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamideMethicillin-resistant S. aureus (MRSA)MIC12 µM[5][6][7]
N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamideMethicillin-resistant S. aureus (MRSA)MIC12 µM[5][6][7]
3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamideMycobacterium tuberculosisMIC24 µM[5][6][7]
N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamideMycobacterium tuberculosisMIC23 µM[5][6][7]
N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamideM. avium subsp. paratuberculosisMIC> Rifampicin[6][7]
2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamideMycobacterium tuberculosisMIC12 µM[8]

MIC: Minimum Inhibitory Concentration

Table 2: Photosynthesis-Inhibiting Activity of Methoxy-Substituted 3-Hydroxynaphthalene-2-carboxanilides
CompoundSystemActivity MetricValueReference
N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamideSpinach ChloroplastsIC5024.5 µM[9][10]
N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamideSpinach ChloroplastsIC50183 µM[9]
N-(2-chloro-5-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamideSpinach ChloroplastsIC50171 µM[9]
N-(2-fluoro-6-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamideSpinach ChloroplastsIC50507 µM[9]
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamideSpinach ChloroplastsIC504.5 µM[6][7]
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideSpinach ChloroplastsIC5016.9 µmol/L[1][2][4]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for the synthesis and biological evaluation of naphthalene-2-carboxamide derivatives.

Synthesis of 3-Hydroxy-N-arylnaphthalene-2-carboxanilides

A common synthetic route involves a microwave-assisted one-step process.[1]

  • Activation: The carboxyl group of 3-hydroxynaphthalene-2-carboxylic acid is activated with phosphorus trichloride.

  • Aminolysis: The resulting acyl chloride is immediately reacted with a ring-substituted aniline in dry chlorobenzene to form the final amide.

  • Purification: The crude product is recrystallized from ethanol.

Antibacterial and Antimycobacterial Assays
  • Bacterial Strains: In vitro screening is typically performed against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and various Mycobacterium species like M. tuberculosis, M. kansasii, and M. marinum.[1][2][5]

  • Methodology: The minimum inhibitory concentration (MIC) is determined using a microdilution broth method. The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates. Bacterial or mycobacterial suspensions are added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[1][5]

Photosynthesis Electron Transport (PET) Inhibition Assay
  • System: The assay utilizes chloroplasts isolated from spinach (Spinacia oleracea L.).[1][9][11]

  • Methodology (Hill Reaction): The inhibition of photosynthetic electron transport (PET) is measured spectrophotometrically. The assay mixture contains isolated chloroplasts, a phosphate buffer, and an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol, DCPIP). The reduction of DCPIP by the chloroplasts is monitored by the change in absorbance at a specific wavelength (e.g., 600 nm). The IC50 value, representing the concentration of the compound required to inhibit PET by 50%, is then calculated.[9][11]

Cytotoxicity Assay
  • Cell Line: The cytotoxicity of the compounds is often assessed using a human monocytic leukemia cell line, THP-1.[1][2]

  • Methodology: A standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is used. Cells are incubated with various concentrations of the test compounds. The MTT reagent is then added, which is converted to a colored formazan product by viable cells. The absorbance of the formazan solution is measured, and the concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action elucidated for the herbicidal activity of 3-hydroxynaphthalene-2-carboxanilides is the inhibition of photosynthetic electron transport (PET) in Photosystem II (PS II).[9][11][12] These compounds are believed to act as inhibitors on the acceptor side of PS II, specifically between the primary electron donor P680 and the plastoquinone QB.[9] This interruption of the electron flow ultimately disrupts the process of photosynthesis.

For the antibacterial and antimycobacterial activities, while the exact mechanism is not fully detailed in the provided references, it is suggested that these compounds, similar to salicylanilides, may inhibit various enzymatic systems in bacteria.[5]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start 3-Hydroxynaphthalene-2-carboxylic acid + Substituted Aniline synth Microwave-assisted Synthesis (PCl3, Chlorobenzene) start->synth product 3-Hydroxy-N-arylnaphthalene-2-carboxanilides synth->product char Characterization (NMR, IR, etc.) product->char antibacterial Antibacterial Assay (S. aureus, MRSA) char->antibacterial antimycobacterial Antimycobacterial Assay (M. tuberculosis) char->antimycobacterial pet PET Inhibition Assay (Spinach Chloroplasts) char->pet cytotoxicity Cytotoxicity Assay (THP-1 cells) char->cytotoxicity mic MIC Determination antibacterial->mic antimycobacterial->mic ic50 IC50 Calculation pet->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) mic->sar ic50->sar

Caption: General experimental workflow for the synthesis and biological evaluation of 3-hydroxynaphthalene-2-carboxanilides.

Proposed Mechanism of PET Inhibition

G cluster_psii Photosystem II (PS II) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Light Light Energy Light->P680 Inhibitor 3-Hydroxynaphthalene- 2-carboxanilide Inhibitor->QB Inhibition

Caption: Proposed inhibition of photosynthetic electron transport (PET) in Photosystem II by 3-hydroxynaphthalene-2-carboxanilides.

References

Unveiling the Bioactivity of Naphthalene-2-Carboxamides: A Technical Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the mechanism of action, biological activities, and experimental evaluation of derivatives of 3-Methoxynaphthalene-2-carboxamide. Extensive literature searches did not yield specific data on the biological activity or mechanism of action for this compound itself. The information presented herein pertains to structurally related analogues, primarily 3-hydroxy and 6-methoxy-naphthalene-2-carboxamide derivatives, and should not be directly extrapolated to the titular compound without further experimental validation.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of naphthalene-2-carboxamide scaffolds. It provides a comprehensive overview of the known biological effects of these derivatives, detailed experimental protocols for their evaluation, and quantitative data to support structure-activity relationship (SAR) studies.

Core Biological Activities of Naphthalene-2-Carboxamide Derivatives

Naphthalene-2-carboxamide derivatives have emerged as a versatile scaffold exhibiting a range of biological activities, including herbicidal, antibacterial, antimycobacterial, and anticancer chemosensitizing properties. The mechanism of action is largely dependent on the substitution pattern of the naphthalene ring system.

Inhibition of Photosynthetic Electron Transport

A significant body of research has focused on 3-hydroxynaphthalene-2-carboxanilides as potent inhibitors of photosynthetic electron transport (PET). These compounds are believed to act on Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. By interrupting the flow of electrons, these molecules disrupt the plant's ability to produce energy, leading to a herbicidal effect. The proposed mechanism involves the binding of the naphthalene-2-carboxamide derivative to the QB-binding niche on the D1 protein of PSII, thereby displacing the native plastoquinone and blocking electron transfer.

Antibacterial and Antimycobacterial Activity

Various N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated promising activity against a panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria, such as Mycobacterium tuberculosis. While the precise mechanism is not fully elucidated, it is hypothesized that these compounds may disrupt bacterial cell membrane integrity or interfere with essential enzymatic processes. The lipophilicity of the alkoxy substituent on the aniline ring has been shown to play a crucial role in the antibacterial potency of these derivatives.

Chemosensitizing Activity in Cancer

Derivatives of 6-methoxynaphthalene-2-carboxamide have been investigated for their potential to reverse multidrug resistance (MDR) in cancer cells. These compounds have been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents, such as adriamycin. The proposed mechanism of action involves the inhibition of efflux pumps, like P-glycoprotein (P-gp), which are overexpressed in resistant cancer cells and are responsible for actively transporting anticancer drugs out of the cell. By blocking these pumps, the naphthalene-2-carboxamide derivatives increase the intracellular concentration of the chemotherapeutic agent, thereby restoring its efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for various naphthalene-2-carboxamide derivatives, providing insights into their potency across different biological assays.

Table 1: Photosynthetic Electron Transport (PET) Inhibition by 3-Hydroxynaphthalene-2-carboxanilide Derivatives

CompoundSubstituent on Anilide RingIC50 (µM)
N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide3,5-dimethoxy24.5
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide3-ethoxy4.5

IC50 values represent the concentration required to inhibit PET in spinach chloroplasts by 50%.

Table 2: Antibacterial and Antimycobacterial Activity of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides

CompoundTarget OrganismMIC (µM)
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamideMRSA12
N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamideMRSA12
3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamideM. tuberculosis24
N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamideM. tuberculosis23

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of the microorganism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of naphthalene-2-carboxamide derivatives.

Photosynthetic Electron Transport (PET) Inhibition Assay

This assay measures the ability of a compound to inhibit the light-driven transfer of electrons in isolated chloroplasts.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

  • Suspension buffer (0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

  • Assay buffer (0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

  • 2,6-Dichlorophenolindophenol (DCPIP) solution

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold grinding buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at low speed to pellet intact chloroplasts.

    • Resuspend the pellet in a small volume of suspension buffer.

  • Chlorophyll Determination:

    • Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Assay:

    • In a cuvette, mix the assay buffer, DCPIP solution, and the test compound at various concentrations.

    • Add the chloroplast suspension to the cuvette.

    • Measure the initial absorbance at 600 nm.

    • Illuminate the cuvette with a light source.

    • Monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced.

    • Calculate the rate of DCPIP reduction for each compound concentration.

    • Determine the IC50 value from a dose-response curve.

G cluster_prep Chloroplast Preparation cluster_assay PET Inhibition Assay spinach Spinach Leaves homogenize Homogenize in Grinding Buffer spinach->homogenize filter Filter through Cheesecloth homogenize->filter centrifuge Centrifuge filter->centrifuge resuspend Resuspend in Suspension Buffer centrifuge->resuspend chlorophyll_det Determine Chlorophyll Conc. resuspend->chlorophyll_det add_chloro Add Chloroplasts chlorophyll_det->add_chloro setup Prepare Assay Mix (Buffer, DCPIP, Test Compound) setup->add_chloro measure_initial Measure Initial A600 add_chloro->measure_initial illuminate Illuminate measure_initial->illuminate measure_final Monitor A600 Decrease illuminate->measure_final calculate Calculate Rate & IC50 measure_final->calculate

Caption: Workflow for the Photosynthetic Electron Transport (PET) Inhibition Assay.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Plate Preparation:

    • Add CAMHB to all wells of a 96-well plate.

    • Perform serial two-fold dilutions of the test compound across the wells.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

G cluster_prep Preparation cluster_assay Broth Microdilution Assay compound Test Compound Stock Solution dilute Serial Dilution of Compound in Plate compound->dilute media Mueller-Hinton Broth media->dilute bacteria Bacterial Culture (0.5 McFarland) inoculate Inoculate Wells with Bacteria bacteria->inoculate dilute->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution Antibacterial Susceptibility Assay.

MTT Assay for Chemosensitizing Activity

This assay assesses the ability of a compound to enhance the cytotoxicity of a known anticancer drug.

Materials:

  • Cancer cell line (e.g., adriamycin-resistant)

  • Cell culture medium

  • 96-well plates

  • Test compound

  • Anticancer drug (e.g., Adriamycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with the anticancer drug alone, the test compound alone, or a combination of both at various concentrations.

    • Include untreated cells as a control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • A significant decrease in cell viability in the combination treatment compared to the single-agent treatments indicates chemosensitizing activity.

G cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay seed Seed Cancer Cells in 96-well Plate treat Treat with: - Drug alone - Compound alone - Combination seed->treat incubate_cells Incubate (48-72h) treat->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Calculate Cell Viability & Chemosensitization read_abs->analyze

Caption: Workflow for the MTT Assay to Evaluate Chemosensitizing Activity.

Conclusion

While direct data on this compound remains elusive, its structural analogues have demonstrated significant potential in diverse therapeutic and agrochemical applications. The naphthalene-2-carboxamide scaffold serves as a valuable starting point for the design and development of novel inhibitors of photosynthetic electron transport, antibacterial and antimycobacterial agents, and cancer chemosensitizers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the structure-activity relationships within this chemical class and to design new derivatives with enhanced potency and selectivity. Future studies are warranted to synthesize and evaluate this compound to determine its specific biological profile.

An In-depth Technical Guide on the Potential Therapeutic Targets of Naphthalene Carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document details the therapeutic potential of naphthalene carboxamide derivatives. The core molecule, 3-Methoxynaphthalene-2-carboxamide, has limited direct research available. Therefore, this guide focuses on closely related and well-studied analogues, including hydroxynaphthalene-carboxanilides and other substituted naphthalene carboxamides. The findings presented for these analogues provide a strong basis for predicting the potential therapeutic applications of this compound.

Executive Summary

Naphthalene carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide synthesizes the current understanding of their potential therapeutic applications, focusing on three key areas: anticancer, antimicrobial, and photosynthesis inhibition. For each area, this document outlines the putative mechanisms of action, presents key quantitative data from in-vitro studies, and provides detailed experimental protocols for the assays used to evaluate these compounds. The information is intended to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.

Anticancer Activity: Multidrug Resistance Reversal and Nur77 Modulation

Derivatives of naphthalene carboxamide have shown significant promise as anticancer agents through two distinct mechanisms: the reversal of multidrug resistance (MDR) and the modulation of the orphan nuclear receptor Nur77 to induce apoptosis.

Reversal of Multidrug Resistance (MDR)

Certain N-substituted 6-methoxynaphthalene-2-carboxamides act as chemosensitizers, effectively reversing resistance to common chemotherapeutic drugs like adriamycin in cancer cell lines.[1][2] The proposed mechanism involves the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[3] By blocking P-gp, these compounds increase the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic effects.

P_glycoprotein_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic (e.g., Adriamycin) Chemo->Pgp Efflux Intracellular_Chemo Increased Intracellular Chemotherapeutic Concentration Naph_Carbox Naphthalene Carboxamide Naph_Carbox->Pgp Inhibition Apoptosis Apoptosis Intracellular_Chemo->Apoptosis Extracellular Extracellular Space Nur77_Apoptosis cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Nur77_nuc Nur77 Nur77_cyto Nur77 Nur77_nuc->Nur77_cyto Translocation Bcl2 Bcl-2 Nur77_cyto->Bcl2 Interaction & Conformational Change CytoC Cytochrome c Bcl2->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Naph_Carbox Naphthalene Carboxamide Naph_Carbox->Nur77_nuc Induces Expression & Translocation Antimicrobial_Action Naph_Carbox Hydroxynaphthalene Carboxanilide Target1 Bacterial Respiration Naph_Carbox->Target1 Target2 Essential Proteins (e.g., HslU) Naph_Carbox->Target2 Effect1 Inhibition of Energy Metabolism Target1->Effect1 Effect2 Downregulation Target2->Effect2 Bacterial_Death Bacterial Cell Death Effect1->Bacterial_Death Effect2->Bacterial_Death PET_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) QA QA PSII->QA Electron Transfer QB QB QA->QB Electron Transfer Cytb6f Cytochrome b6f QB->Cytb6f Naph_Carbox Hydroxynaphthalene Carboxanilide Naph_Carbox->QB Inhibition Synthesis_Workflow Start Naphthalene Precursor Carboxylic_Acid Naphthalene Carboxylic Acid Start->Carboxylic_Acid Carboxylation Coupling Amide Coupling Carboxylic_Acid->Coupling Amine Amine Amine->Coupling Product Naphthalene Carboxamide Coupling->Product

References

Methodological & Application

Application Notes and Protocols for 3-Methoxynaphthalene-2-carboxamide and its Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-Methoxynaphthalene-2-carboxamide itself is not extensively documented in cell culture applications, its structural analogs, particularly derivatives of 6-methoxynaphthalene-2-carboxamide, have demonstrated significant potential as chemosensitizing agents in cancer cell lines. These compounds have been shown to enhance the cytotoxic effects of established anticancer drugs, such as adriamycin, in multidrug-resistant (MDR) cancer cells. This application note focuses on the use of N-substituted 6-methoxynaphthalene-2-carboxamides as representative compounds to illustrate their application in cell culture, specifically in assessing cytotoxicity and their ability to reverse adriamycin resistance in the P388 murine lymphocytic leukemia cell line and its adriamycin-resistant counterpart, P388/ADR.

The primary mechanism of action for this chemosensitizing effect is believed to be the inhibition of efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in MDR cancer cells. By blocking these pumps, the 6-methoxynaphthalene-2-carboxamide derivatives increase the intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy.

Data Presentation

The following tables summarize the in vitro activity of various N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamide derivatives.

Table 1: In Vitro Cytotoxicity of 6-Methoxynaphthalene-2-carboxamide Derivatives in P388 Murine Lymphocytic Leukemia Cells

Compound IDHeteroaryl MoietyConcentration (µg/mL)% Growth Inhibition
8 1H-Imidazol-1-yl2018.2
4035.1
8068.4
9 1H-Pyrazol-1-yl2015.7
4031.2
8062.9
10 1H-1,2,4-Triazol-1-yl2022.4
4045.3
8075.8
11 1H-Benzimidazol-1-yl2025.1
4049.8
8080.2
12 1H-1,2,3-Benzotriazol-1-yl2029.9
4058.7
8089.5
Verapamil (Standard)809.3

Data sourced from Lokhande et al., Chem. Pharm. Bull., 2008.

Table 2: Reversal of Adriamycin Resistance by 6-Methoxynaphthalene-2-carboxamide Derivatives in P388/ADR Cells

Compound IDConcentration (µg/mL)% Inhibition (Compound Alone)% Inhibition (Adriamycin Alone, 0.2 µg/mL)% Inhibition (Compound + Adriamycin)% Enhancement of Adriamycin Activity
8 2010.515.235.879.6
9 208.915.232.165.1
10 2012.115.240.2117.8
11 2015.415.245.9134.2
12 2018.715.259.8193.4
Verapamil 205.615.228.979.6

Data sourced from Lokhande et al., Chem. Pharm. Bull., 2008.

Experimental Protocols

In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is for determining the cytotoxic effects of the test compounds on the P388 murine lymphocytic leukemia cell line.

Materials:

  • P388 murine lymphocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris buffer (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed P388 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: Add 100 µL of medium containing various concentrations of the test compounds (e.g., 20, 40, and 80 µg/mL) to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Cell Fixation: After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris buffer to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Calculation of Growth Inhibition: The percentage of growth inhibition is calculated using the following formula: % Growth Inhibition = (1 - (Absorbance of Treated Cells / Absorbance of Control Cells)) * 100

Chemosensitization (Adriamycin Resistance Reversal) using MTT Assay

This protocol is for evaluating the ability of the test compounds to reverse adriamycin resistance in the P388/ADR cell line.

Materials:

  • P388/ADR cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds (dissolved in DMSO)

  • Adriamycin (Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed P388/ADR cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound and Adriamycin Addition: Add the test compounds at a fixed concentration (e.g., 20 µg/mL) with or without a fixed concentration of adriamycin (e.g., 0.2 µg/mL). Include controls for untreated cells, cells treated with the compound alone, and cells treated with adriamycin alone.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation of Resistance Reversal: The percentage enhancement of adriamycin activity is calculated as follows: % Enhancement = [((% Inhibition with Compound + Adriamycin) - (% Inhibition with Adriamycin Alone)) / (% Inhibition with Adriamycin Alone)] * 100

Visualizations

Proposed Signaling Pathway and Experimental Workflow

G cluster_0 Proposed Mechanism of Chemosensitization Compound 6-Methoxynaphthalene- 2-carboxamide Derivative Pgp P-glycoprotein (P-gp) Efflux Pump Compound->Pgp Inhibition Adriamycin_out Adriamycin (Extracellular) Pgp->Adriamycin_out Efflux Adriamycin_in Adriamycin (Intracellular) Adriamycin_out->Adriamycin_in Influx Adriamycin_in->Pgp DNA Nuclear DNA Adriamycin_in->DNA Intercalation & DNA Damage Apoptosis Apoptosis DNA->Apoptosis

Caption: Proposed mechanism of chemosensitization by 6-methoxynaphthalene-2-carboxamide derivatives.

G start Start seed_cells Seed P388 or P388/ADR cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds (and Adriamycin for reversal assay) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h assay_choice Select Assay incubate_48h->assay_choice srb_assay SRB Assay (Cytotoxicity) assay_choice->srb_assay P388 mtt_assay MTT Assay (Resistance Reversal) assay_choice->mtt_assay P388/ADR fix_cells Fix cells with TCA srb_assay->fix_cells add_mtt Add MTT reagent mtt_assay->add_mtt stain_srb Stain with SRB fix_cells->stain_srb wash_srb Wash and solubilize stain_srb->wash_srb read_absorbance Read Absorbance (540nm for SRB, 570nm for MTT) wash_srb->read_absorbance solubilize_formazan Solubilize formazan add_mtt->solubilize_formazan solubilize_formazan->read_absorbance analyze_data Analyze Data (% Inhibition / % Enhancement) read_absorbance->analyze_data end End analyze_data->end

Caption: General experimental workflow for assessing cytotoxicity and chemosensitization.

Application Notes and Protocols: In Vitro Assays of Naphthalene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of 3-methoxynaphthalene-2-carboxamide derivatives. The information is based on published studies of structurally related compounds, including hydroxylated and other substituted naphthalene-2-carboxamides, which have shown potential as antimicrobial agents, photosynthesis inhibitors, and chemosensitizers for cancer therapy.

Data Presentation: In Vitro Biological Activities

The following tables summarize the quantitative data from in vitro assays of various naphthalene-2-carboxamide derivatives.

Table 1: Antimicrobial and Antimycobacterial Activity of Hydroxynaphthalene-2-carboxanilides

CompoundTarget OrganismMIC (µM)Reference
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamideMethicillin-resistant S. aureus (MRSA)12[1]
N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamideMethicillin-resistant S. aureus (MRSA)12[1]
3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamideMycobacterium tuberculosis H37Ra24[1]
N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamideMycobacterium tuberculosis H37Ra23[1]
N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamideS. aureus ATCC 292133.43[2]
N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamideMethicillin-resistant S. aureus (MRSA)6.85[2]
N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamideMycobacterium tuberculosis6.86[2]
N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamideS. aureus ATCC 292131.60[2]
N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamideMethicillin-resistant S. aureus (MRSA)3.21[2]
N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamideMycobacterium kansasii12.0[2]
N-(3,5-Dimethoxyphenyl)-1-hydroxynaphthalene-2-carboxamideStaphylococcal strains12.3 / 24.7[2]
N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamideAntistaphylococcal activity54.9[3]
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamideBacteria/mycobacteria0.3 - 92.6[3]
2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamideBacteria/mycobacteria0.3 - 92.6[3]

Table 2: Photosynthetic Electron Transport (PET) Inhibition by Hydroxynaphthalene-2-carboxanilides

CompoundIC50 (µM)Reference
N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide24.5[4]
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide4.5[1]

Table 3: Chemosensitizing Activity of N-Substituted-6-methoxynaphthalene-2-carboxamides in Adriamycin-Resistant P388 Murine Lymphocytic Leukemia Cells (P388/ADR)

Compound Concentration (µg/ml)Percentage Enhancement in Adriamycin ActivityReversal PotencyReference
4033.58 - 90.671.33 - 1.90[5]
808.80 - 46.041.08 - 1.46[5]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and mycobacterial strains.

Workflow for MIC Determination

prep Prepare stock solution of test compound in DMSO serial_dil Perform serial two-fold dilutions in microplate wells prep->serial_dil add_inoculum Add microbial inoculum to each well serial_dil->add_inoculum inoculum Prepare standardized inoculum of microbial strain inoculum->add_inoculum incubate Incubate microplates under appropriate conditions add_inoculum->incubate readout Determine MIC by visual inspection or spectrophotometry incubate->readout P680 P680 (Primary Donor) Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone A) Pheo->QA e- QB QB (Plastoquinone B) QA->QB e- Inhibitor Hydroxynaphthalene- 2-carboxanilide Inhibitor->QB Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

References

Application Notes and Protocols for Preclinical Evaluation of 3-Methoxynaphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and standardized protocols for the preclinical in vivo evaluation of 3-Methoxynaphthalene-2-carboxamide. Based on the known biological activities of related naphthalene-based compounds, which include anti-inflammatory, analgesic, and anticancer chemo-sensitizing properties, this document outlines the use of established animal models to investigate these potential therapeutic effects. The protocols provided are for the carrageenan-induced paw edema model (inflammation), the formalin-induced nociception model (analgesia), and a human tumor xenograft model (oncology).

Introduction to this compound

Naphthalene derivatives are a versatile class of compounds with a wide range of documented biological activities. Various substituted naphthalene-carboxamides have been investigated for their potential as anticancer, antimicrobial, antifungal, and anti-inflammatory agents.[1][2] Specifically, derivatives of 6-methoxynaphthalene-2-carboxamide have shown promise as chemosensitizing agents capable of reversing multidrug resistance in cancer cell lines.[3][4] Furthermore, related naphthalene structures have been explored for their acetylcholinesterase inhibitory activity and anti-inflammatory properties.[5]

Given this background, this compound is a compound of interest for systematic preclinical evaluation. These application notes provide the necessary protocols for researchers to conduct initial in vivo screening for anti-inflammatory, analgesic, and anticancer activities.

Proposed Signaling Pathway: Inflammatory Cascade

The diagram below illustrates a simplified signaling pathway for inflammation, a key therapeutic area to investigate for this compound. The carrageenan-induced edema model, detailed in Section 4, activates this cascade.

Inflammatory_Cascade cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release & Synthesis cluster_response Physiological Response Stimulus Inflammatory Stimulus (e.g., Carrageenan) Mast_Cells Mast Cells Stimulus->Mast_Cells Kinins Kinins (e.g., Bradykinin) Stimulus->Kinins Vasodilation Vasodilation Mast_Cells->Vasodilation Histamine COX2 COX-2 Enzyme Kinins->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Prostaglandins->Vasodilation Permeability Increased Vascular Permeability Prostaglandins->Permeability Pain Pain Prostaglandins->Pain Edema Edema Formation Vasodilation->Edema Permeability->Edema

Caption: Simplified Inflammatory Cascade Pathway.

Quantitative Data from Related Naphthalene Derivatives

While specific in vivo data for this compound is not yet available, the following table summarizes the activity of related compounds to provide context for the proposed studies.

Compound ClassModel SystemActivityReference
N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamidesP388/ADR Murine Leukemia Cells (in vitro)Effective reversal of adriamycin resistance at 20 µg/ml.[3]
N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamidesP388/ADR Murine Leukemia Cells (in vitro)Enhancement of adriamycin activity by 33-91% at 40 µg/ml.[4]
Naphthalene-Chalcone HybridsA549 Human Lung Cancer Cells (in vitro)IC50 = 7.835 µM[1]
Naphthalene-Chalcone HybridsVEGFR-2 Enzyme Assay (in vitro)IC50 = 0.098 µM[1]
Methoxylated 1-Hydroxynaphthalene-2-carboxanilidesS. aureus & MRSA strains (in vitro)MIC = 1.60 - 6.85 µM[2]
Methoxylated 1-Hydroxynaphthalene-2-carboxanilidesM. tuberculosis (in vitro)MIC comparable to isoniazid.[2]

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This model is a widely used and reproducible assay for acute inflammation.[6] It is effective for screening compounds that inhibit mediators of inflammation such as prostaglandins.[7]

Experimental Workflow

Carrageenan_Workflow Start Start: Acclimatize Rats (7 days) Grouping Randomize into Treatment Groups (n=6-8 per group) Start->Grouping Baseline Measure Baseline Paw Volume (Plethysmometer) Grouping->Baseline Dosing Administer Compound or Vehicle (e.g., i.p. or p.o.) Baseline->Dosing Induction Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) Dosing->Induction 30-60 min wait Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan Induction->Measurement Analysis Calculate Paw Edema Volume and % Inhibition Measurement->Analysis End End of Experiment Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema.
Detailed Methodology

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize for at least 7 days before the experiment.

  • Compound Preparation:

    • Vehicle: A suitable vehicle must be determined based on the solubility of this compound. Common options include 0.9% saline with 0.5% Tween 80 or 5% DMSO in saline.

    • Test Compound: Prepare fresh on the day of the experiment. Suspend or dissolve the compound in the chosen vehicle to achieve the desired final concentrations for dosing (e.g., 10, 30, 100 mg/kg).

    • Positive Control: Indomethacin or Diclofenac Sodium (e.g., 5-10 mg/kg).

  • Procedure: a. Fast animals overnight with free access to water. b. Randomly assign animals to treatment groups (Vehicle, Positive Control, Test Compound doses). c. Using a plethysmometer, measure the initial volume of the right hind paw of each rat (baseline). d. Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) 30-60 minutes before inducing inflammation.[8] e. Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[4] f. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

  • Data Analysis: a. Edema Volume (mL): Calculate the increase in paw volume for each animal at each time point: (Paw volume at time t) - (Baseline paw volume). b. Percentage Inhibition (%): Calculate the anti-inflammatory effect using the following formula: % Inhibition = [ (Mean Edema_vehicle - Mean Edema_treated) / Mean Edema_vehicle ] * 100 c. Present data as mean ± SEM and analyze using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation Table (Example)
Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition at 3h
Vehicle Control-Data0
Indomethacin10DataData
Compound X10DataData
Compound X30DataData
Compound X100DataData

Protocol: Formalin-Induced Nociception in Mice (Analgesia)

The formalin test is a robust model that produces a biphasic pain response.[9] The early phase (Phase I) represents direct nociceptor activation, while the late phase (Phase II) involves inflammatory pain mechanisms and central sensitization.[10][11] This allows for the differentiation of analgesic mechanisms.[12]

Experimental Workflow

Formalin_Workflow Start Start: Acclimatize Mice (7 days) Grouping Randomize into Treatment Groups (n=8-10 per group) Start->Grouping Dosing Administer Compound or Vehicle (e.g., i.p. or p.o.) Grouping->Dosing Acclimate_Chamber Place Mouse in Observation Chamber (Acclimate for 20-30 min) Dosing->Acclimate_Chamber 30-60 min wait Induction Inject 20 µL 2.5% Formalin (Subplantar, Right Hind Paw) Acclimate_Chamber->Induction Observation Record Paw Licking/Flinching Time Phase I: 0-5 min Phase II: 20-40 min Induction->Observation Analysis Sum Licking Time for Each Phase and Compare Groups Observation->Analysis End End of Experiment Analysis->End

Caption: Workflow for the Formalin Nociception Test.
Detailed Methodology

  • Animals: Male Swiss or C57BL/6 mice (20-25 g).

  • Housing: Standard conditions as described in 4.2.

  • Compound Preparation: Prepare vehicle, test compound, and a positive control (e.g., Morphine at 5 mg/kg for both phases, or a NSAID like Indomethacin at 10 mg/kg for Phase II) as described in 4.3.

  • Procedure: a. Administer the vehicle, positive control, or test compound 30-60 minutes prior to the formalin injection. b. Place each mouse individually into a clear observation chamber (e.g., Plexiglas cylinder) and allow it to acclimatize for 20-30 minutes.[1] c. Gently restrain the mouse and inject 20 µL of 2.5% formalin solution in saline into the dorsal surface of the right hind paw using a microsyringe.[12] d. Immediately return the mouse to the chamber and start a timer. e. Observe the animal and record the total time (in seconds) spent licking or flinching the injected paw. f. Phase I: Record licking/flinching time from 0 to 5 minutes post-injection.[9] g. Phase II: Record licking/flinching time from 20 to 40 minutes post-injection.[1]

  • Data Analysis: a. Calculate the total time spent licking/flinching for each phase for each animal. b. Calculate the mean and SEM for each treatment group. c. Analyze for statistical significance using appropriate methods (e.g., ANOVA or Kruskal-Wallis test).

Data Presentation Table (Example)
Treatment GroupDose (mg/kg)Mean Licking Time (s) - Phase IMean Licking Time (s) - Phase II
Vehicle Control-DataData
Morphine5DataData
Compound X10DataData
Compound X30DataData
Compound X100DataData

Protocol: Human Tumor Xenograft Model in Mice (Oncology)

This model is used to assess the in vivo efficacy of a compound as a potential anticancer agent or as a chemosensitizer in combination with a standard chemotherapeutic drug. This protocol uses immunodeficient mice to allow for the growth of human tumor cells.[13]

Experimental Workflow

Xenograft_Workflow Start Start: Culture Human Tumor Cells (e.g., A549, P388/ADR) Harvest Harvest and Prepare Cell Suspension (e.g., 3x10^6 cells in PBS/Matrigel) Start->Harvest Implant Inject Cells Subcutaneously into Flank of Immunodeficient Mice Harvest->Implant Tumor_Growth Monitor Tumor Growth (Measure with calipers) Implant->Tumor_Growth Grouping Randomize Mice into Groups when Tumors reach ~100 mm³ Tumor_Growth->Grouping Treatment Initiate Treatment Regimen (Vehicle, Compound, Chemo, Combo) Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3 times per week) Treatment->Monitoring Endpoint End Study at Predefined Endpoint (e.g., Tumor size limit, 21 days) Monitoring->Endpoint Analysis Excise Tumors for Weight and Analysis. Calculate Tumor Growth Inhibition (TGI). Endpoint->Analysis

Caption: Workflow for a Human Tumor Xenograft Model.
Detailed Methodology

  • Animals: Immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.[5][13]

  • Housing: In a specific pathogen-free (SPF) facility under sterile conditions.

  • Cell Lines: Human cancer cell line relevant to the compound's hypothesized mechanism. For chemosensitization, a drug-resistant line (e.g., P388/ADR) and its parental line would be appropriate.

  • Procedure: a. Culture and harvest tumor cells during their exponential growth phase. b. Resuspend cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, at a concentration of ~3 x 10^6 cells per 100-200 µL.[14] c. Inject the cell suspension subcutaneously into the right flank of each mouse.[5] d. Monitor the mice for tumor formation. Begin measuring tumor volume 2-3 times per week with digital calipers once tumors are palpable. Tumor Volume (mm³) = (Length x Width²) / 2. e. When tumors reach an average volume of 70-300 mm³, randomize the mice into treatment groups.[13] f. Treatment Groups (Example for Chemosensitization):

    • Group 1: Vehicle
    • Group 2: this compound alone
    • Group 3: Chemotherapeutic agent (e.g., Adriamycin) alone
    • Group 4: Combination of Test Compound + Chemotherapeutic agent g. Administer treatments according to a predefined schedule (e.g., daily, every other day) for a set period (e.g., 21 days). h. Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study. i. Euthanize mice at the end of the study or if the tumor volume exceeds the protocol-defined limit.

  • Data Analysis: a. Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI: % TGI = [ 1 - (Mean Tumor Volume_treated / Mean Tumor Volume_vehicle) ] * 100 b. Plot mean tumor volume over time for each group. c. After euthanasia, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation Table (Example)
Treatment GroupMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)% TGIMean Body Weight Change (%)
VehicleDataData-Data
AdriamycinDataDataDataData
Compound XDataDataDataData
Adriamycin + Compound XDataDataDataData

References

Application Notes and Protocols for the Quantification of 3-Methoxynaphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxynaphthalene-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive overview of proposed analytical methods for the quantification of this compound, based on established techniques for structurally similar compounds. The protocols detailed below are intended as a starting point for method development and will require optimization and validation for specific applications.

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound due to their specificity, sensitivity, and robustness.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

Chromatographic Conditions (Proposed):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the naphthalene chromophore, a UV detection wavelength in the range of 220-250 nm is likely to provide good sensitivity. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.

  • Injection Volume: 10 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Chromatographic Conditions (Proposed):

  • Column: A C18 or similar reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) for fast and efficient separation.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Proposed):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]+ of this compound. Product ions for quantification (quantifier) and confirmation (qualifier) will need to be determined by direct infusion of a standard solution into the mass spectrometer.

  • Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows will need to be optimized to achieve maximum sensitivity.

Experimental Protocols

Protocol 1: HPLC-UV Method for Bulk Drug Substance

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
  • Sample Solution: Accurately weigh a quantity of the bulk drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

2. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions.
  • Inject the prepared standard and sample solutions.
  • Record the chromatograms and integrate the peak area of the analyte.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in Protocol 1.
  • Working Standard Solutions and Quality Control (QC) Samples: Prepare spiking solutions by diluting the stock solution. Spike these solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
  • Sample Pre-treatment (Protein Precipitation): To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte). Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Equilibrate the LC-MS/MS system.
  • Inject the prepared samples.
  • Acquire data in MRM mode.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.
  • Calculate the peak area ratio (analyte/internal standard).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (%) 98.5 - 101.298.0 - 102.0%
Precision (%RSD) < 1.5≤ 2.0%
LOD (µg/mL) 0.3-
LOQ (µg/mL) 1.0-

Table 2: LC-MS/MS Method Validation Summary for Human Plasma (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9989≥ 0.995
Range (ng/mL) 0.1 - 100-
Accuracy (%) 95.8 - 104.585.0 - 115.0% (LLOQ: 80-120%)
Precision (%RSD) < 8.5≤ 15.0% (LLOQ: ≤ 20%)
LOD (ng/mL) 0.03-
LLOQ (ng/mL) 0.1-
Matrix Effect (%) 92.1 - 103.785 - 115%
Recovery (%) > 85Consistent and reproducible

Visualizations

Analytical_Method_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev_Start Define Analytical Requirements Select_Tech Select Analytical Technique (HPLC/LC-MS) Dev_Start->Select_Tech Optimize_Conditions Optimize Chromatographic & Detection Parameters Select_Tech->Optimize_Conditions Validate Perform Method Validation Optimize_Conditions->Validate Specificity Specificity Validate->Specificity Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision LOD_LOQ LOD & LOQ Validate->LOD_LOQ Robustness Robustness Validate->Robustness Sample_Prep Sample Preparation Validate->Sample_Prep Analysis Sample Analysis Sample_Prep->Analysis Data_Processing Data Processing & Reporting Analysis->Data_Processing

Caption: Workflow for analytical method development and validation.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Quantify Quantification Inject->Quantify

Caption: Sample preparation workflow for LC-MS/MS analysis.

Application Note: High-Performance Liquid Chromatography for the Analysis of 3-Methoxynaphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxynaphthalene-2-carboxamide. The described protocol is suitable for purity assessment, quantification in various matrices, and quality control during drug development and manufacturing processes. The method utilizes reverse-phase chromatography with UV detection, providing excellent sensitivity and resolution.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Accurate and precise analytical methods are crucial for its characterization, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following conditions have been optimized for the analysis of this compound.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Nucleosil-C18, 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Reagent and Sample Preparation

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For a pure substance:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Note: Due to the likely insolubility of this compound in water, initial dissolution in an organic solvent like methanol is recommended.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.8%
Table 2: Method Validation Data
ParameterResult
Retention Time (tR) ~ 5.2 min
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation hplc_system HPLC System (C18 Column, UV Detector) reagent_prep->hplc_system standard_prep Standard Solution Preparation injection Inject Sample/ Standard (10 µL) standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (254 nm) chromatography->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Report Generation quantification->reporting

Caption: HPLC analysis workflow for this compound.

Logical Relationship for Method Development

method_development start Define Analytical Objective compound_props Assess Compound Properties (Solubility, UV Absorbance) start->compound_props column_select Select Column (e.g., C18) compound_props->column_select mobile_phase_opt Optimize Mobile Phase (Methanol:Water Ratio) compound_props->mobile_phase_opt detection_params Set Detection Parameters (Wavelength) compound_props->detection_params system_suitability Perform System Suitability Testing column_select->system_suitability mobile_phase_opt->system_suitability detection_params->system_suitability validation Method Validation (Linearity, Accuracy, Precision) system_suitability->validation final_method Finalized HPLC Method validation->final_method

Caption: Logical flow for developing the HPLC method.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The provided experimental protocol and validation data demonstrate the method's suitability for its intended purpose.

Application Note: Analysis of 3-Methoxynaphthalene-2-carboxamide using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxynaphthalene-2-carboxamide is a naphthalene derivative containing both a methoxy and a carboxamide functional group. As a potential pharmacophore, its accurate identification and quantification are crucial in drug discovery and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for the analysis of such small molecules. This application note outlines a theoretical framework and a practical protocol for the mass spectrometric analysis of this compound, including its predicted fragmentation pattern and recommended instrument parameters.

Predicted Mass Spectral Data

The analysis is based on the theoretical fragmentation of this compound (Molecular Formula: C₁₂H₁₁NO₂, Monoisotopic Mass: 201.0790 Da). The data presented is predictive and intended to serve as a guide for method development.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated parent molecule and its major fragment ions under positive electrospray ionization (ESI+).

Ion Description Predicted m/z Proposed Formula Notes
Protonated Parent Ion202.0868[C₁₂H₁₁NO₂ + H]⁺The primary ion observed in the full scan (MS1) spectrum.
Fragment 1185.0597[C₁₂H₉O₂]⁺Resulting from the neutral loss of ammonia (NH₃) from the protonated amide group.
Fragment 2171.0811[C₁₁H₁₁O₂]⁺Resulting from the loss of CO from the parent ion, followed by rearrangement. A less common pathway.
Fragment 3157.0648[C₁₁H₉O]⁺Formed by the subsequent loss of carbon monoxide (CO) from the m/z 185 fragment.
Fragment 4142.0413[C₁₀H₆O]⁺Formed by the loss of a methyl radical (•CH₃) from the m/z 157 fragment.
Fragment 5129.0648[C₁₀H₉]⁺Naphthalene backbone fragment after loss of all functional groups.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: For analysis from a biological matrix (e.g., plasma), a protein precipitation extraction is recommended. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • LC System: A standard UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    5.0 95
    7.0 95
    7.1 10

    | 9.0 | 10 |

Mass Spectrometry (MS) Method
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr (Nitrogen)

    • Cone Gas Flow: 50 L/hr (Nitrogen)

  • Data Acquisition:

    • Full Scan (MS1): Scan m/z range 50-300 to identify the parent ion [M+H]⁺ at approximately m/z 202.09.

    • Tandem MS (MS/MS): Use product ion scan mode to identify characteristic fragments. Select the parent ion (m/z 202.1) with an isolation width of ~1 Da and apply a range of collision energies (e.g., 10-40 eV) to observe fragmentation.

    • Multiple Reaction Monitoring (MRM) for Quantification:

      Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
      202.1 185.1 15 Quantifier

      | 202.1 | 157.1 | 25 | Qualifier |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working UHPLC UHPLC Separation (C18 Column) Working->UHPLC Sample Matrix Sample Extraction Sample->UHPLC MS Mass Spectrometer (ESI+) UHPLC->MS Ionization Quant Quantification (MRM) MS->Quant Qual Identification (MS/MS Scan) MS->Qual

Fig. 1: LC-MS/MS analytical workflow.
Proposed Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway of protonated this compound upon collision-induced dissociation (CID).

fragmentation_pathway parent [M+H]⁺ m/z = 202.09 frag1 [M+H - NH₃]⁺ m/z = 185.06 parent->frag1 - NH₃ frag2 [M+H - NH₃ - CO]⁺ m/z = 157.06 frag1->frag2 - CO frag3 [M+H - NH₃ - CO - CH₃]⁺ m/z = 142.04 frag2->frag3 - •CH₃

Fig. 2: Proposed fragmentation of this compound.

Application Notes and Protocols: 3-Methoxynaphthalene-2-carboxamide as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 3-Methoxynaphthalene-2-carboxamide as an antimicrobial agent. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific studies detailing the antimicrobial activity of this compound were identified. The following data, protocols, and structure-activity relationship discussions are based on closely related structural analogs, primarily 3-hydroxynaphthalene-2-carboxanilides . These compounds feature a hydroxyl group at the 3-position of the naphthalene ring instead of a methoxy group, and a substituted phenyl ring (anilide) attached to the carboxamide nitrogen. This information is provided as a reference and a guide for potential future investigations into this compound.

Introduction

Naphthalene-based compounds represent a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial properties. The carboxamide functional group is a common feature in many pharmacologically active molecules, contributing to their binding affinity and overall biological profile. This document provides an overview of the antimicrobial potential of naphthalene carboxamide derivatives, with a specific focus on the data available for 3-hydroxynaphthalene-2-carboxanilides as a proxy for the target compound, this compound.

Data Presentation: Antimicrobial Activity of Related Compounds

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of 3-hydroxynaphthalene-2-carboxanilides against various bacterial and mycobacterial strains.

Table 1: Anti-Staphylococcal Activity of 3-Hydroxynaphthalene-2-carboxanilide Derivatives

Compound (Substituent on Anilide Ring)MIC (µM) vs. S. aureusMIC (µM) vs. MRSAReference
N-(2-methoxyphenyl)55.0-[1][2]
N-[3,5-bis(trifluoromethyl)phenyl]-0.16 - 0.68[3][4]
N-[2-chloro-5-(trifluoromethyl)phenyl]-0.16 - 0.68[3][4]
3-Hydroxy-N-(2-propoxyphenyl)-12[5]
N-[2-(but-2-yloxy)-phenyl]-12[5]

Table 2: Antimycobacterial Activity of 3-Hydroxynaphthalene-2-carboxanilide Derivatives

Compound (Substituent on Anilide Ring)MIC (µM) vs. M. marinumMIC (µM) vs. M. kansasiiMIC (µM) vs. M. tuberculosisReference
N-(2-fluorophenyl)28.4--[1][2]
N-(4-nitrophenyl)-13.0-[1][2]
N-[3,5-bis(trifluoromethyl)phenyl]--10[3][4]
N-[4-bromo-3-(trifluoromethyl)phenyl]--10[3][4]
3-hydroxy-N-[3-(prop-2-yloxy)phenyl]--24[5]
N-[2-(but-2-yloxy)phenyl]--23[5]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 3-Hydroxynaphthalene-2-carboxanilides

This protocol describes a general method for the synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides, which can be adapted for the synthesis of other derivatives.[1][6][7]

Materials:

  • 3-Hydroxynaphthalene-2-carboxylic acid

  • Appropriate substituted aniline

  • Phosphorus trichloride (PCl₃)

  • Dry chlorobenzene

  • Ethanol (for recrystallization)

  • Microwave reactor

Procedure:

  • Suspend 3-hydroxynaphthalene-2-carboxylic acid (1 equivalent) and the desired substituted aniline (1 equivalent) in dry chlorobenzene in a microwave reactor vessel.

  • Add phosphorus trichloride (0.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture in the microwave reactor. A typical condition is 130°C for 15 minutes.[6]

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Wash the solid residue with 2 M HCl.

  • Recrystallize the crude product from ethanol to obtain the purified N-substituted 3-hydroxynaphthalene-2-carboxanilide.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method to determine the MIC of a compound against a specific microorganism.[8][9]

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as a growth control (no compound), and the twelfth column as a sterility control (no bacteria).

  • Prepare a bacterial inoculum suspension in the broth medium and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Synthesis_Workflow Reactants 3-Hydroxynaphthalene-2-carboxylic acid + Substituted Aniline Solvent Suspend in dry Chlorobenzene Reactants->Solvent Activation Add PCl3 (Activation) Solvent->Activation Reaction Microwave Irradiation (e.g., 130°C, 15 min) Activation->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Washing Wash with 2M HCl Evaporation->Washing Purification Recrystallization (Ethanol) Washing->Purification Product Purified N-Aryl-3-hydroxynaphthalene- 2-carboxamide Purification->Product

Caption: General workflow for the synthesis of N-Aryl-3-hydroxynaphthalene-2-carboxamides.

MIC_Determination_Workflow A Dispense broth into 96-well plate B Create serial dilutions of test compound A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24 hours D->E F Visually assess for bacterial growth (turbidity) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Experimental workflow for MIC determination by broth microdilution.

SAR_Diagram Core 3-Hydroxynaphthalene-2-carboxanilide Core Lipophilicity Increased Lipophilicity Core->Lipophilicity ElectronWithdrawing Electron-Withdrawing Groups (e.g., -CF3, -NO2) Core->ElectronWithdrawing Halogens Halogens (e.g., -F, -Cl, -Br) Core->Halogens Activity Antimicrobial Activity Lipophilicity->Activity Generally correlates with increased activity ElectronWithdrawing->Activity Often enhances activity Halogens->Activity Contributes to increased lipophilicity and activity

Caption: Structure-Activity Relationship (SAR) insights for 3-hydroxynaphthalene-2-carboxanilides.

Concluding Remarks

While there is a lack of direct evidence for the antimicrobial properties of this compound, the available data on the structurally similar 3-hydroxynaphthalene-2-carboxanilides suggest that this class of compounds holds promise for the development of new antimicrobial agents. The presence of the naphthalene scaffold is a key feature in several approved antimicrobial drugs. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to determine their antimicrobial spectrum, potency, and mechanism of action. The protocols and data presented here provide a foundational framework for such investigations.

References

Application Notes and Protocols: 3-Methoxynaphthalene-2-carboxamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals.

Introduction

While direct anticancer research on 3-Methoxynaphthalene-2-carboxamide is limited in publicly available literature, extensive studies have been conducted on its N-substituted derivatives. These analogs, particularly the N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides and N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides, have emerged as potent agents for reversing multidrug resistance (MDR) in cancer cells, a significant hurdle in effective chemotherapy. At higher concentrations, some of these derivatives also exhibit direct cytotoxic effects. This document provides a comprehensive overview of the application of these derivatives in cancer research, including their mechanism of action, protocols for their evaluation, and quantitative data from key studies.

Mechanism of Action

The primary mechanism of action for the studied this compound derivatives is the reversal of multidrug resistance. MDR in cancer cells is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.

The naphthalene-2-carboxamide derivatives are designed to act as chemosensitizers or MDR reversal agents. They are believed to competitively inhibit these efflux pumps, thereby increasing the intracellular accumulation and enhancing the cytotoxic effects of co-administered anticancer drugs like adriamycin. The design of these molecules was inspired by known MDR reversal agents like Elacridar (GF 120918).[1] At higher concentrations, some derivatives have been observed to induce direct cytotoxicity, suggesting additional mechanisms of action may be at play, though these are less well-characterized.[2]

Data Presentation

Cytotoxicity and MDR Reversal Activity of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides
CompoundSubstituent (R)Concentration (µg/mL)% Enhancement of Adriamycin ActivityReversal Potency
2 Phenyl4090.671.90
8046.041.46
3 4-Fluorophenyl4089.911.89
8038.801.38
5 2-Pyrimidyl4088.011.88
8043.231.43
Verapamil (Standard) -40--
80--

Data extracted from studies on P388/ADR (adriamycin-resistant murine lymphocytic leukemia) cell line.[1] The test compounds were reported to be non-toxic at the doses studied (up to 80 µg/mL) in the P388 murine lymphocytic leukemia cell line.[1]

Cytotoxicity of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides
CompoundHeteroaryl GroupConcentration (µg/mL)% Cell Growth Inhibition (P388)
Benzotriazole derivative 5 Benzotriazole8029.9
Verapamil (Standard) -809.3

Data from in vitro evaluation in P388 murine lymphocytic leukemia cell line.[2] These compounds were found to be non-toxic at a lower dose of 20 µg/mL and showed significant cytotoxicity at higher doses of 40 and 80 µg/mL.[2]

Experimental Protocols

Synthesis of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides

This protocol describes a general method for the synthesis of the N-substituted naphthalene-2-carboxamide derivatives.

Materials:

  • 6-methoxynaphthalene-2-carboxylic acid

  • N-[3-(4-substituted-1-piperazinyl) propyl] amines

  • Dicyclohexylcarbodiimide (DCC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 6-methoxynaphthalene-2-carboxylic acid in DMF.

  • Add an equimolar amount of the respective N-[3-(4-substituted-1-piperazinyl) propyl] amine to the solution.

  • Add DCC to the reaction mixture.

  • Stir the reaction mixture at room temperature for a specified duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamide.

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent R1 6-methoxynaphthalene- 2-carboxylic acid P1 Condensation Reaction R1->P1 R2 N-[3-(4-substituted-1-piperazinyl) propyl] amine R2->P1 S1 DCC S1->P1 S2 DMF S2->P1 P2 Purification P1->P2 FP Final Product: N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamide P2->FP G A Seed Cells B Compound Treatment A->B C Incubation B->C D Cell Fixation (TCA) C->D E Staining (SRB) D->E F Washing E->F G Dye Solubilization F->G H Absorbance Reading G->H I Data Analysis H->I G cluster_cell Cancer Cell Pgp P-glycoprotein (Efflux Pump) Drug_out Adriamycin (Extracellular) Pgp->Drug_out Efflux Drug_in Adriamycin (Intracellular) Drug_in->Pgp Apoptosis Apoptosis Drug_in->Apoptosis Drug_out->Drug_in Influx Naphth Naphthalene Carboxamide Derivative Naphth->Pgp Inhibition

References

Application Notes and Protocols for Developing Drug Delivery Systems for 3-Methoxynaphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of effective drug delivery systems for the poorly water-soluble compound, 3-Methoxynaphthalene-2-carboxamide. The protocols outlined below are based on established methodologies for formulating and characterizing nanoparticle-based drug delivery systems, which are particularly suited for enhancing the bioavailability of hydrophobic therapeutic agents.

Introduction to this compound and Rationale for Advanced Drug Delivery

This compound is a naphthalene derivative. Naphthalene-based compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Like many naphthalene derivatives, this compound is expected to exhibit poor aqueous solubility, a characteristic that often leads to low bioavailability and limits therapeutic efficacy.

To overcome these limitations, advanced drug delivery systems such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs) are employed. These carriers can encapsulate hydrophobic drugs, improve their solubility and stability, control their release, and potentially target them to specific sites of action.[3]

Pre-formulation Studies

Prior to the development of a full-fledged drug delivery system, essential pre-formulation studies should be conducted to understand the physicochemical properties of this compound.

ParameterMethodExpected Outcome/Significance
Solubility Shake-flask method in various solvents (water, PBS, ethanol, etc.)Determines the intrinsic solubility and helps in selecting appropriate solvents for formulation.
LogP (Octanol-Water Partition Coefficient) HPLC or calculation methodsIndicates the lipophilicity of the compound, guiding the choice of lipid- or polymer-based carriers.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and purity of the drug.
Chemical Stability HPLC analysis under various stress conditions (pH, temperature, light)Assesses the degradation profile of the drug and informs on storage and handling conditions.

Formulation Protocols for Drug Delivery Systems

Based on the pre-formulation data indicating poor water solubility, the following nanoparticle-based formulations are recommended.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[3]

Protocol: Thin-Film Hydration Method

  • Lipid Film Preparation: Dissolve this compound and a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 2:1 molar ratio) in an organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[4]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.[4]

  • Drying: Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).[4]

  • Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4]

Polymeric Nanoparticles

Polymeric nanoparticles are solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used.

Protocol: Nanoprecipitation (Solvent Displacement) Method

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).[5][6]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Pluronic F68).

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The nanoparticles will form instantaneously as the organic solvent diffuses into the aqueous phase, leading to polymer precipitation around the drug.[6]

  • Solvent Evaporation: Remove the organic solvent by continuous stirring at room temperature or by using a rotary evaporator.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and unencapsulated drug, and then resuspend them in a suitable medium or freeze-dry for long-term storage.[7]

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes.

Protocol: High-Pressure Homogenization (Hot Homogenization) Method

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate or stearic acid) at a temperature about 5-10°C above its melting point. Dissolve this compound in the molten lipid.[8][9]

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.[8]

  • Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a specific pressure (e.g., 500-1500 bar).[8]

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature, which leads to the solidification of the lipid droplets and the formation of SLNs.

Characterization of Drug Delivery Systems

Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated drug delivery systems.

ParameterMethodInstrumentPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)ZetasizerDetermines the average size and size distribution of the nanoparticles, which affect their in vivo fate.[10][11][12]
Zeta Potential Laser Doppler VelocimetryZetasizerMeasures the surface charge of the nanoparticles, which indicates their physical stability against aggregation.[10][11][13]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Electron MicroscopeVisualizes the shape and surface characteristics of the nanoparticles.
Drug Loading and Encapsulation Efficiency Spectrophotometry (UV-Vis) or High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometer or HPLC systemQuantifies the amount of drug encapsulated within the nanoparticles.[7][14][15][16]
Solid-State Characterization Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)DSC and XRD instrumentsInvestigates the physical state of the drug (crystalline or amorphous) within the nanoparticle matrix.
Protocol: Determination of Drug Loading and Encapsulation Efficiency
  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.[7]

  • Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of the unencapsulated this compound using a validated UV-Vis spectrophotometry or HPLC method.[14]

  • Calculation:

    • Encapsulation Efficiency (%EE): (%EE) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100[15]

    • Drug Loading (%DL): (%DL) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release Studies

In vitro release studies are performed to predict the in vivo performance of the drug delivery system.

Protocol: Dialysis Bag Method

  • Preparation: Place a known amount of the this compound-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO).[17][18]

  • Release Medium: Immerse the sealed dialysis bag in a release medium (e.g., phosphate buffer pH 7.4 containing a surfactant like Tween 80 to ensure sink conditions) maintained at 37°C with constant stirring.[19]

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[19]

  • Analysis: Analyze the amount of this compound released into the medium at each time point using a validated analytical method (UV-Vis or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Potential Signaling Pathways for Investigation

Given the reported anticancer and anti-inflammatory activities of naphthalene derivatives, the following signaling pathways are relevant for mechanistic studies of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival.[20][21][22][23] Its inhibition is a common target for anti-inflammatory and anticancer drugs.

Caption: NF-κB Signaling Pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival.[24][25] Dysregulation of this pathway is a hallmark of many cancers.

MAPK_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK_active Active ERK ERK->ERK_active Translocation Transcription_Factors Transcription Factors (e.g., Myc, Fos) ERK_active->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MAPK/ERK Signaling Pathway.

Apoptosis Signaling Pathway (Intrinsic)

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells.[26][27][28][29] Many anticancer agents exert their effects by inducing apoptosis.

Apoptosis_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage p53 p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for developing and evaluating a drug delivery system for this compound.

Experimental_Workflow Preformulation Pre-formulation Studies (Solubility, LogP, Stability) Formulation Formulation Development (Liposomes, Nanoparticles, SLNs) Preformulation->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%, Morphology) Formulation->Characterization Optimization Formulation Optimization Characterization->Optimization Optimization->Formulation Iterate InVitroRelease In Vitro Drug Release Studies Optimization->InVitroRelease CellularStudies In Vitro Cellular Studies (Cytotoxicity, Uptake) InVitroRelease->CellularStudies Mechanism Mechanism of Action Studies (Signaling Pathways) CellularStudies->Mechanism InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Mechanism->InVivo End End: Lead Formulation InVivo->End

Caption: Drug Delivery System Development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxynaphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methoxynaphthalene-2-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route is a two-step process. The first step involves the methylation of the hydroxyl group of 3-hydroxy-2-naphthoic acid to yield 3-methoxy-2-naphthoic acid. The second step is the amidation of the carboxylic acid group of 3-methoxy-2-naphthoic acid to form the final product, this compound.

Q2: What are the critical parameters in the methylation step (Step 1)?

The critical parameters for the methylation of 3-hydroxy-2-naphthoic acid include the choice of methylating agent, base, solvent, and reaction temperature. A common and effective method is the use of methyl iodide as the methylating agent with potassium carbonate as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). Maintaining the appropriate reaction temperature is crucial for driving the reaction to completion while minimizing side reactions.

Q3: How is the carboxylic acid activated for the amidation step (Step 2)?

To facilitate the amidation reaction, the carboxylic acid group of 3-methoxy-2-naphthoic acid is typically activated by converting it into a more reactive acyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Q4: What are the common challenges in the final amidation step?

The primary challenge in the amidation step is the reactivity of the acyl chloride. It is highly susceptible to hydrolysis, meaning that any moisture present in the reaction can convert it back to the carboxylic acid, thus reducing the yield of the desired amide. Additionally, the reaction with ammonia can be vigorous, and controlling the reaction conditions is important for a clean conversion.

Q5: What are the typical purification methods for the final product?

The final product, this compound, is a solid and can typically be purified by recrystallization from a suitable solvent. The choice of solvent will depend on the solubility profile of the product and any remaining impurities. Washing the crude product to remove any inorganic byproducts is also a standard procedure.

Synthesis Workflow

G cluster_0 Step 1: Methylation cluster_1 Step 2: Amidation A 3-hydroxy-2-naphthoic acid E 3-methoxy-2-naphthoic acid A->E 90 °C, 10h B Methyl Iodide (CH3I) C Potassium Carbonate (K2CO3) D DMF F 3-methoxy-2-naphthoic acid H 3-methoxy-2-naphthoyl chloride F->H Reflux G Thionyl Chloride (SOCl2) J This compound H->J Anhydrous conditions I Ammonia (NH3)

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-methoxy-2-naphthoic acid

This protocol is adapted from a known procedure with a high reported yield.

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution

  • 6N Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Methanol

  • Ethanol

Procedure:

  • To a reaction flask, add 3-hydroxy-2-naphthoic acid (e.g., 9.0 g, 48.0 mmol), anhydrous potassium carbonate (e.g., 16.56 g, 120 mmol), and anhydrous DMF (e.g., 30 ml).

  • Stir the mixture and cool it in an ice bath.

  • Slowly add methyl iodide (e.g., 15 g, 105 mmol) dropwise to the reaction flask.

  • Heat the reaction solution to 90 °C and maintain for 10 hours.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer three times with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the concentrate in methanol (e.g., 45 ml) and slowly add it to a 6N sodium hydroxide solution (e.g., 30 ml).

  • Stir the mixture at room temperature for 5 hours.

  • Extract the aqueous layer three times with ethyl acetate to remove impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate a yellow solid.

  • Filter the solid and recrystallize from ethanol to obtain 3-methoxy-2-naphthoic acid.

ParameterValueReference
Reactants 3-hydroxy-2-naphthoic acid, Methyl iodide, Potassium carbonate[1]
Solvent N,N-dimethylformamide (DMF)[1]
Temperature 90 °C[1]
Reaction Time 10 hours[1]
Reported Yield 89%[1]
Step 2: Synthesis of this compound

This is a representative protocol derived from general procedures for similar transformations.

Part A: Formation of 3-methoxy-2-naphthoyl chloride

Materials:

  • 3-methoxy-2-naphthoic acid

  • Thionyl chloride (SOCl₂)

  • Benzene or Dichloromethane (anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methoxy-2-naphthoic acid (e.g., 4.55 g) in anhydrous benzene or dichloromethane (e.g., 25 ml).

  • Add thionyl chloride (e.g., 3.57 g) to the suspension.

  • Reflux the mixture for several hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-methoxy-2-naphthoyl chloride, which can be used directly in the next step.

Part B: Amidation of 3-methoxy-2-naphthoyl chloride

Materials:

  • 3-methoxy-2-naphthoyl chloride

  • Concentrated aqueous ammonia or ammonia in an organic solvent (e.g., 7N in Methanol)

  • Anhydrous dichloromethane or THF

Procedure:

  • Dissolve the crude 3-methoxy-2-naphthoyl chloride in an anhydrous solvent like dichloromethane or THF in a flask cooled in an ice bath.

  • Slowly add a stoichiometric excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent dropwise with vigorous stirring. A white precipitate should form.

  • Allow the reaction to stir at room temperature for a few hours to ensure complete reaction.

  • If using an organic solvent, the product may precipitate out. If using aqueous ammonia, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Troubleshooting Guides

Step 1: Methylation of 3-hydroxy-2-naphthoic acid
Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction is heated to the correct temperature (90 °C) and for the specified time (10 hours).- Use a sufficient excess of methyl iodide and potassium carbonate.
Degradation of reagents.- Use anhydrous DMF and fresh, high-purity reagents.
Loss of product during workup.- Ensure complete precipitation of the product by adjusting the pH carefully.- Perform extractions efficiently.
Presence of starting material in the product Incomplete reaction.- Increase reaction time or temperature slightly.- Ensure efficient stirring.
Insufficient amount of methylating agent or base.- Use the recommended stoichiometry.
Formation of O-methylated and C-methylated byproducts Reaction conditions are too harsh.- Maintain the reaction temperature at 90 °C and avoid overheating.

Step 2: Amidation of 3-methoxy-2-naphthoic acid

G cluster_0 Troubleshooting: Low Yield in Amidation A Low Yield of This compound B Probable Cause: Hydrolysis of Acyl Chloride A->B C Probable Cause: Incomplete Reaction A->C D Probable Cause: Side Reactions A->D E Solution: Use anhydrous solvents and reagents. Perform reaction under inert atmosphere. B->E F Solution: Ensure sufficient excess of ammonia. Increase reaction time or temperature moderately. C->F G Solution: Maintain low temperature during ammonia addition. Ensure efficient stirring. D->G

References

Technical Support Center: Purification of 3-Methoxynaphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 3-Methoxynaphthalene-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for compounds like this compound are recrystallization and column chromatography. Recrystallization is often the method of choice if the crude product is a solid and a suitable solvent can be found. Column chromatography (either flash or gravity) is used for separating the target compound from impurities with different polarities, especially for oily or complex mixtures.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities depend on the synthetic route but typically include unreacted starting materials (e.g., 3-methoxy-2-naphthoic acid, the amine source), coupling reagents (like HOBt, DIPEA), and by-products from side reactions. If the amide is formed from an acyl chloride, residual acid may also be present.

Q3: How do I choose an effective solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. The impurities should either be completely soluble or completely insoluble at all temperatures. For amides, polar solvents like ethanol, acetonitrile, or mixtures such as ethyl acetate/hexane are often good starting points. Small-scale solubility tests with various solvents are essential to identify the optimal system.

Q4: What stationary and mobile phases are recommended for column chromatography?

A4: Standard silica gel is the most common stationary phase for purifying amides. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Oiling Out During Recrystallization

Problem: Instead of forming crystals upon cooling, the compound separates as an oil.

Possible CauseRecommended Solution
Solution is supersaturated. Add a small amount of additional hot solvent to the oiled mixture and reheat until the solution is clear. Allow it to cool more slowly.
Melting point of the compound is lower than the solvent's boiling point. Switch to a lower-boiling point solvent or use a solvent pair.
Insoluble impurities are present. Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.
Cooling is too rapid. Insulate the flask to ensure slow cooling. Avoid placing it directly in an ice bath until a significant amount of solid has precipitated at room temperature.
Issue 2: Product Fails to Elute from Chromatography Column

Problem: After loading the crude material, the target compound does not move down the silica gel column with the chosen eluent.

Possible CauseRecommended Solution
Eluent is not polar enough. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A common gradient for amides is dichloromethane (DCM) with an increasing percentage of methanol (MeOH).
Compound is adsorbing too strongly to the silica. Consider using a different stationary phase, such as neutral alumina. Alternatively, add a small amount (~1%) of triethylamine or acetic acid to the eluent to neutralize active sites on the silica gel, depending on the nature of your compound.
Compound is insoluble in the mobile phase. The compound must have some solubility in the mobile phase to move. Ensure the chosen solvent system can dissolve the compound, which can be checked in a small vial before running the column.
Issue 3: Low Yield After Purification

Problem: The amount of pure compound recovered is significantly lower than expected.

Possible CauseRecommended Solution
Loss during recrystallization. The compound may have significant solubility in the cold solvent. Minimize the amount of solvent used, and cool the solution thoroughly in an ice bath before filtration to maximize crystal recovery. Avoid washing the filtered crystals with excessive amounts of cold solvent.
Loss during column chromatography. The compound may be spread across too many fractions. Use TLC to carefully analyze all fractions and combine those containing the pure product. If the compound is tailing, consider the solutions in "Issue 2".
Product is volatile. If the product is volatile, it may be lost during solvent removal under high vacuum. Use a rotary evaporator with care and avoid prolonged exposure to high vacuum after the solvent is gone. Sublimation can be an alternative purification method for volatile solids.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene) to find a suitable one. A good solvent will dissolve the crude material when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring (using a hot plate). Continue to add small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of this compound using a silica gel column.

  • Solvent System Selection: Use TLC to determine an appropriate eluent. Test solvent mixtures like hexane/ethyl acetate or DCM/methanol. The ideal system should give the target compound an Rf value of ~0.3-0.4 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it, adding silica, removing the solvent under vacuum, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Gradient (Optional): If impurities are slow-moving, the polarity of the eluent can be gradually increased during the run to speed up their elution after the desired compound has been collected.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Data and Properties

Table 1: Computed Physical Properties of Related Naphthalene Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )
3-Methoxy-N,N-dimethylnaphthalene-2-carboxamideC₁₄H₁₅NO₂229.27[1]
3-Methoxynaphthalene-2-carbaldehydeC₁₂H₁₀O₂186.21[2]
2-MethoxynaphthaleneC₁₁H₁₀O158.20[3][4][5]

Table 2: Experimental Properties of 2-Methoxynaphthalene (A Related Structure)

PropertyValueSource(s)
Melting Point 73-75 °C[3]
Boiling Point 274 °C[3]
Appearance White crystalline solid[6]
Solubility Insoluble in water; Soluble in alcohol, ether, benzene, chloroform, carbon disulfide.[3][7][3][7]

Visualized Workflows

The following diagrams illustrate logical workflows for purification and troubleshooting.

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_solid->chromatography No (Oily) is_pure_solid Is it pure by TLC/NMR? recrystallize->is_pure_solid is_pure_oil Is it pure by TLC/NMR? chromatography->is_pure_oil is_pure_solid->chromatography No end_product Pure Product is_pure_solid->end_product Yes is_pure_oil->recrystallize No, but now solid is_pure_oil->end_product Yes

General purification strategy for this compound.

TroubleshootingRecrystallization start Problem: No Crystals Form or Product Oils Out check_cooling Was cooling too fast? start->check_cooling slow_cooling Solution: Cool slowly, insulate flask check_cooling->slow_cooling Yes check_solvent Is there too much solvent? check_cooling->check_solvent No boil_off Solution: Boil off some solvent and re-cool check_solvent->boil_off Yes check_mp Is compound MP lower than solvent BP? check_solvent->check_mp No change_solvent Solution: Choose a lower boiling solvent or use a solvent pair check_mp->change_solvent Yes end Re-evaluate solvent system check_mp->end No

References

Technical Support Center: Stability of 3-Methoxynaphthalene-2-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 3-Methoxynaphthalene-2-carboxamide in solution?

A1: this compound contains both an amide functional group and a naphthalene ring system. Amides are generally stable but can undergo hydrolysis under acidic or basic conditions, a process that can be accelerated by heat.[1][2][3][4][5] The naphthalene ring system suggests potential sensitivity to light (photodegradation).[6][7][8] Therefore, the stability of the compound in solution will largely depend on the pH, temperature, and light exposure.

Q2: How is the stability of this compound affected by pH?

A2: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions.[4][5]

  • Acidic conditions: The amide can be hydrolyzed to 3-methoxynaphthalene-2-carboxylic acid and an ammonium salt. This reaction is typically slow at room temperature but is accelerated by heat.

  • Basic conditions: In the presence of a base, the amide can be hydrolyzed to a carboxylate salt (the salt of 3-methoxynaphthalene-2-carboxylic acid) and ammonia. This reaction also tends to be slow but is promoted by elevated temperatures.[1][2]

It is recommended to use buffered solutions if a specific pH needs to be maintained during experiments.

Q3: Is this compound sensitive to light?

A3: Naphthalene and its derivatives are known to absorb UV radiation and can be susceptible to photodegradation.[6][7] Naphthalene-based compounds often possess good photostability, but this is highly dependent on the specific substitution pattern and the experimental conditions (e.g., solvent, presence of photosensitizers).[6] It is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to minimize the risk of photodegradation.

Q4: What are the potential degradation products of this compound?

A4: The most likely degradation products will result from the hydrolysis of the amide bond.

  • Hydrolysis: The primary degradation products are expected to be 3-methoxynaphthalene-2-carboxylic acid and ammonia .

Under photolytic stress, other degradation products could be formed due to reactions involving the naphthalene ring, but these are difficult to predict without experimental data.

Q5: In which solvents is this compound soluble and likely to be stable?

A5: Based on its structure, this compound is expected to be poorly soluble in water and more soluble in organic solvents. Naphthalene itself is soluble in alcohols, ether, acetone, and chloroform.[3] Common organic solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO) are likely to be suitable for dissolving the compound. For aqueous experiments, a co-solvent system or the use of a stock solution in an organic solvent, with subsequent dilution in the aqueous medium, may be necessary. Stability will be highest in neutral, aprotic solvents, protected from light.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of my this compound solution over time.

  • Possible Cause 1: Hydrolysis. If your solution is aqueous and has an acidic or basic pH, the compound may be hydrolyzing. This process will be faster at higher temperatures.

    • Troubleshooting Steps:

      • Check the pH of your solution. If possible, adjust to a neutral pH or use a buffered system.

      • Store solutions at lower temperatures (e.g., 4°C or -20°C).

      • Prepare fresh solutions before use.

      • Analyze your sample for the presence of 3-methoxynaphthalene-2-carboxylic acid.

  • Possible Cause 2: Photodegradation. If your solution is exposed to ambient or UV light, the compound may be degrading.

    • Troubleshooting Steps:

      • Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

      • Minimize light exposure during experimental procedures.

      • Compare the stability of a solution stored in the dark to one exposed to light.

Problem: I am seeing new, unidentified peaks in my analytical chromatogram (e.g., HPLC).

  • Possible Cause: Degradation Products. These new peaks are likely degradation products of this compound.

    • Troubleshooting Steps:

      • Review the storage and handling conditions of your sample (pH, light, temperature) to identify potential causes of degradation.

      • Attempt to identify the degradation products. The primary hydrolysis product, 3-methoxynaphthalene-2-carboxylic acid, would be a good candidate to screen for.

      • If you suspect photodegradation, the degradation profile may be more complex. Techniques like LC-MS can be useful for identifying unknown peaks.

Problem: My experimental results are inconsistent and not reproducible.

  • Possible Cause: Compound Instability. If the compound is degrading during your experiment, it can lead to variable results.

    • Troubleshooting Steps:

      • Perform a time-course experiment to assess the stability of the compound under your specific experimental conditions.

      • Include control samples (e.g., the compound in your experimental buffer incubated for the same duration as your experiment) to monitor for degradation.

      • If instability is confirmed, consider modifying your experimental protocol to minimize degradation (e.g., shorter incubation times, lower temperatures, protection from light).

Data Presentation

Quantitative data from stability studies should be summarized in clear, structured tables.

Table 1: Example Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 hours60°CData3-methoxynaphthalene-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH24 hours60°CData3-methoxynaphthalene-2-carboxylic acid
Oxidation 3% H₂O₂24 hoursRoom TempDataTo be determined
Photostability UV light (254 nm)48 hoursRoom TempDataTo be determined
Thermal Dry Heat7 days80°CDataTo be determined

Table 2: Example pH-Rate Profile for Hydrolysis of this compound at 50°C

pHBuffer SystemRate Constant (k, hr⁻¹)Half-life (t½, hours)
2.0 HCl/KClDataData
4.0 AcetateDataData
7.0 PhosphateDataData
9.0 BorateDataData
12.0 NaOH/KClDataData

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To determine the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Buffers of various pH values

  • Calibrated pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Photostability: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) in a photostability chamber. Prepare a control sample that is wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions. Withdraw samples from both the exposed and control solutions at various time points.

    • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C. Also, prepare a solution of the compound and keep it at 80°C (in a sealed vial to prevent evaporation). Analyze samples at pre-determined time points.

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

    • Determine the percentage of the remaining compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method to separate this compound from its potential degradation products.

Example HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Naphthalene derivatives typically have strong UV absorbance. Monitor at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 230-254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. Specificity is demonstrated by showing that the peak for this compound is well-resolved from all degradation product peaks in the forced degradation samples.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photostability (UV Light, RT) stock->photo thermal Thermal Stress (80°C) stock->thermal sampling Time-point Sampling & Neutralization acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation (% Degradation, Products) hplc->data

Caption: General workflow for conducting forced degradation studies.

hydrolysis_pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis reactant_acid This compound product_acid 3-Methoxynaphthalene-2-carboxylic Acid + NH4+ reactant_acid->product_acid H+ / H2O, Δ reactant_base This compound product_base 3-Methoxynaphthalene-2-carboxylate + NH3 reactant_base->product_base OH- / H2O, Δ

Caption: Predicted hydrolysis pathways for this compound.

References

Technical Support Center: 3-Methoxynaphthalene-2-carboxamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-Methoxynaphthalene-2-carboxamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield of this compound. What are the potential causes and solutions?

A1: Low product yield is a common issue in amide synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine is often slow and inefficient.[1][2] Ensure that an appropriate coupling agent is used to activate the 3-methoxy-2-naphthoic acid. Common coupling agents include carbodiimides like DCC or EDC, or phosphonium salts like PyBOP.[1] Consider switching to a different coupling agent if one is proving ineffective.
Poor Quality of Starting Materials Impurities in the 3-methoxy-2-naphthoic acid or the amine can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.
Incorrect Reaction Conditions Amide coupling reactions are sensitive to temperature and solvent. If the reaction is too slow, consider gently heating the reaction mixture.[1] The choice of solvent is also critical; aprotic solvents like DMF or DCM are typically used. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired amide. Common side reactions include the formation of an O-acylisourea byproduct when using carbodiimides. Adding a reagent like HOBt can suppress this side reaction.
Product Loss During Work-up and Purification The product may be lost during extraction or purification steps. Naphthalene derivatives can sometimes have limited solubility.[3][4] Ensure you are using an appropriate extraction solvent and consider performing multiple extractions to maximize recovery. During purification by column chromatography, choose a solvent system that provides good separation of your product from impurities.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_activation Review Carboxylic Acid Activation Step check_reagents->check_activation Reagents OK solution_reagents Purify Starting Materials / Adjust Stoichiometry check_reagents->solution_reagents Impure/Incorrect check_conditions Optimize Reaction Conditions (Solvent, Temperature) check_activation->check_conditions Activation OK solution_activation Change Coupling Agent / Add HOBt check_activation->solution_activation Inefficient check_workup Analyze Work-up and Purification for Product Loss check_conditions->check_workup Conditions OK solution_conditions Use Anhydrous Solvent / Adjust Temperature check_conditions->solution_conditions Suboptimal solution_workup Optimize Extraction and Chromatography check_workup->solution_workup Product Loss Identified

Caption: Troubleshooting workflow for low product yield.

Issue 2: Difficulty in Product Purification

Q2: My crude product is a complex mixture, and I am struggling to isolate pure this compound. What purification strategies can I employ?

A2: Purifying aromatic carboxamides can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and other side products.

Purification Strategies:

TechniqueDescription
Aqueous Work-up After the reaction, a standard aqueous work-up can remove many impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted amine. A subsequent wash with a dilute base solution (e.g., 1M NaHCO3) can remove unreacted 3-methoxy-2-naphthoic acid.
Recrystallization If the crude product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For naphthalene derivatives, solvents like ethanol, ethyl acetate, or mixtures with hexanes can be effective.
Column Chromatography For complex mixtures or oily products, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a common starting point for the elution of aromatic amides. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Removal of Coupling Agent Byproducts If a carbodiimide coupling agent like DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration after the reaction.

Frequently Asked Questions (FAQs)

Q3: What are the typical physical properties of this compound?

Inferred Physical Properties:

PropertyValue
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate.[3][4]

Q4: How should I store this compound?

A4: Amides are generally stable compounds. It should be stored in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

Q5: What are the key characterization techniques for confirming the structure of this compound?

A5: The following techniques are essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the characteristic aromatic protons of the naphthalene ring, the methoxy group protons, and the amide N-H protons. 13C NMR will show the corresponding carbon signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm-1 will indicate the presence of the amide carbonyl group. A band in the region of 3200-3400 cm-1 will correspond to the N-H stretch.

  • Melting Point: A sharp melting point is a good indicator of purity.

Experimental Protocols

Synthesis of this compound via Amide Coupling

This protocol is a general guideline and may require optimization.

1. Activation of 3-methoxy-2-naphthoic acid:

  • Dissolve 3-methoxy-2-naphthoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like Hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

2. Amide Bond Formation:

  • To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

3. Work-up and Purification:

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

General Experimental Workflow:

experimental_workflow start Start reagents Prepare Starting Materials: 3-methoxy-2-naphthoic acid, Amine, Coupling Agent start->reagents activation Activate Carboxylic Acid with Coupling Agent reagents->activation coupling Add Amine for Amide Bond Formation activation->coupling workup Aqueous Work-up coupling->workup purification Purify Crude Product (Recrystallization or Chromatography) workup->purification characterization Characterize Pure Product (NMR, MS, IR, MP) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing 3-Methoxynaphthalene-2-carboxamide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxynaphthalene-2-carboxamide and similar novel small molecules in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a mouse model?

There is currently no established standard in vivo dosage for this compound. As a novel compound, the optimal dose will need to be determined empirically through a series of well-designed experiments. A rational approach to dose selection involves starting with in vitro data and conducting dose-range finding (DRF) studies in the selected animal model.

Q2: How do I determine the maximum tolerated dose (MTD) for this compound?

The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity. A typical MTD study design involves administering escalating doses of the compound to different cohorts of animals and closely monitoring them for signs of toxicity.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 6-8 weeks old).

  • Group Size: Use a small group of animals for each dose level (e.g., n=3-5 per group).

  • Dose Escalation: Start with a low dose, estimated from in vitro cytotoxicity data (e.g., converting the IC50 to a mg/kg dose, though this is a very rough estimate). Subsequent dose levels should be increased by a set factor (e.g., 2-fold or 3-fold).

  • Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy. Body weight should be recorded daily.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-15% reduction in body weight and no mortality or other severe clinical signs.

Table 1: Example MTD Study Data for this compound

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)MortalityClinical Signs
Vehicle Control5+2.50/5Normal
105+1.80/5Normal
305-3.20/5Normal
1005-12.51/5Lethargy, ruffled fur
3005-25.03/5Severe lethargy, hunched posture

Based on this example data, the MTD would be estimated to be around 30 mg/kg.

Q3: My compound is not showing efficacy in vivo. What are some potential reasons?

Several factors can contribute to a lack of in vivo efficacy, even with promising in vitro data. These include issues with pharmacokinetics (PK), pharmacodynamics (PD), or the experimental model itself.

Troubleshooting Guide

Issue 1: Poor Bioavailability or Rapid Metabolism

  • Problem: this compound may not be reaching the target tissue in sufficient concentrations or for a long enough duration.

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: This is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[1]

    • Formulation Optimization: The solubility of the compound can significantly impact its absorption. Experiment with different vehicle formulations (e.g., using solubilizing agents like DMSO, PEG400, or Tween 80). However, be mindful of potential vehicle toxicity.[2]

    • Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.

Experimental Protocol: Basic Pharmacokinetic (PK) Study

  • Animal Model: Use the same animal model as in your efficacy studies.

  • Dosing: Administer a single dose of this compound at a dose level expected to be efficacious (e.g., the MTD or a fraction thereof).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Analysis: Analyze the plasma concentration of the compound at each time point using a suitable analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).

Table 2: Example Pharmacokinetic Parameters for this compound

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)Half-life (hr)
Oral (PO)301502.03.5
Intraperitoneal (IP)308500.54.0

This example data suggests that IP administration leads to a much higher peak plasma concentration.

Issue 2: Insufficient Target Engagement

  • Problem: The compound may not be interacting with its intended molecular target in the in vivo environment.

  • Troubleshooting Steps:

    • Pharmacodynamic (PD) Biomarker Assay: Develop an assay to measure the effect of the compound on its target. For example, if this compound is a kinase inhibitor, you could measure the phosphorylation of a downstream substrate in tumor tissue.

    • Dose-Response Relationship: Correlate the dose of the compound with the degree of target modulation.

Issue 3: Inappropriate Dosing Schedule

  • Problem: The dosing frequency may not be optimal to maintain therapeutic concentrations of the compound.

  • Troubleshooting Steps:

    • Review PK Data: The half-life of the compound will inform the dosing schedule. A short half-life may require more frequent dosing.

    • Efficacy Study with Varying Schedules: Test different dosing schedules (e.g., once daily vs. twice daily) in your efficacy model.

Visualizing Experimental Workflows and Pathways

Diagram 1: Workflow for In Vivo Dosage Optimization

G cluster_0 Preclinical In Vivo Dosage Optimization A In Vitro Efficacy & Cytotoxicity Data B Dose-Range Finding (DRF) / MTD Study A->B Estimate Starting Dose C Pharmacokinetic (PK) Study B->C Select Doses for PK E Efficacy Study B->E Select Doses for Efficacy D Pharmacodynamic (PD) Study C->D Correlate Exposure with Target Engagement D->E Confirm Target Modulation F Refine Dosage & Schedule E->F Optimize Treatment Regimen F->E

Caption: A logical workflow for establishing an optimal in vivo dosage for a novel compound.

Diagram 2: Hypothetical Signaling Pathway for a Chemosensitizer

Given that some naphthalene-2-carboxamide derivatives have been investigated as chemosensitizing agents, a potential mechanism of action could involve the inhibition of pathways that confer drug resistance.[3][4]

G cluster_1 Drug Resistance Pathway Drug Chemotherapeutic Drug Efflux Drug Efflux Drug->Efflux Cell Cancer Cell Drug->Cell Apoptosis Apoptosis Drug->Apoptosis Induces MDR1 MDR1 Transporter MDR1->Efflux Efflux->Apoptosis Cell->MDR1 Upregulation Cell->Apoptosis Compound This compound Compound->MDR1 Inhibition

Caption: A potential mechanism where the compound inhibits a drug efflux pump, enhancing chemotherapy-induced apoptosis.

References

overcoming resistance to 3-Methoxynaphthalene-2-carboxamide in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methoxynaphthalene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a focus on overcoming cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: While the exact mechanism is a subject of ongoing research, based on its structural similarity to other naphthalene-based carboxamides, this compound is hypothesized to function as an anti-proliferative agent.[1][2] Its planar naphthalene ring may intercalate with DNA, and the carboxamide group could be crucial for binding to target enzymes, potentially inhibiting topoisomerases or specific kinases involved in cell cycle progression.[1]

Q2: My cell line is showing reduced sensitivity to the compound over time. What could be the reason?

A2: A gradual decrease in sensitivity, often observed as an increase in the IC50 value, is a classic sign of acquired resistance. This can occur through various mechanisms, including the upregulation of drug efflux pumps, mutations in the drug's molecular target, or the activation of alternative survival pathways.[3] It is also possible that the compound degrades in solution over time; always use freshly prepared solutions for consistent results.

Q3: How can I confirm that my cell line has developed resistance?

A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or SRB) to compare the IC50 value of the suspected resistant cell line to that of the parental (non-resistant) cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value is a strong indicator of resistance.[4] This process should be repeated with multiple passages to ensure the resistance phenotype is stable.

Q4: Are there any known combination therapies that can overcome resistance to this compound?

A4: As a novel compound, established combination therapies are not yet defined. However, a common strategy to overcome drug resistance is to co-administer the primary drug with an inhibitor of the resistance mechanism. For example, if resistance is due to ABC transporter-mediated efflux, co-treatment with a known efflux pump inhibitor like verapamil or a more specific inhibitor could restore sensitivity.[5]

Troubleshooting Guide: Overcoming Resistance

This guide provides structured advice for identifying and addressing resistance to this compound in your cell lines.

Issue 1: Increased IC50 Value Observed in Treated Cell Line

Question: My cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of cell death. How can I determine the cause?

Answer: This indicates acquired resistance. The underlying mechanism can be multifaceted. A systematic approach is recommended to identify the cause.

Troubleshooting Steps & Experimental Protocols:

Potential Cause Suggested Experiment Expected Outcome if Hypothesis is Correct
Increased Drug Efflux Drug Efflux Assay (e.g., using Rhodamine 123 or Calcein-AM)Resistant cells will show lower intracellular fluorescence compared to parental cells, which can be reversed by a known efflux pump inhibitor.
Altered Drug Target Target Expression Analysis (Western Blot or qPCR)Decreased expression or mutation of the target protein in resistant cells.
Sequencing of the target geneIdentification of mutations in the gene encoding the target protein in the resistant cell line.
Activation of Pro-Survival Signaling Pathways Western Blot Analysis for key survival proteins (e.g., p-Akt, Bcl-2)Increased phosphorylation of Akt or upregulation of Bcl-2 in resistant cells compared to parental cells.
Enhanced DNA Repair Comet Assay or γH2AX StainingResistant cells show less DNA damage or faster repair after treatment compared to parental cells.[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is for determining the concentration of this compound that inhibits 50% of cell growth (IC50).

Materials:

  • Parental and suspected resistant cell lines

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[6][7]

  • Prepare serial dilutions of this compound in complete culture medium. A common range is from 0.1 nM to 100 µM.[7] Include a vehicle control (DMSO only).

  • Replace the medium in the wells with the medium containing the different drug concentrations.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Drug Efflux Assay using Rhodamine 123

This assay measures the activity of drug efflux pumps, such as P-glycoprotein (ABCB1).

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123 (fluorescent substrate for efflux pumps)

  • Verapamil (optional, as an efflux pump inhibitor)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture parental and resistant cells to 70-80% confluency.

  • Harvest and resuspend the cells in serum-free medium.

  • Incubate the cells with Rhodamine 123 (e.g., at 1 µg/mL) for 30-60 minutes at 37°C.

  • For the inhibitor control group, pre-incubate a set of cells with Verapamil (e.g., at 50 µM) for 30 minutes before adding Rhodamine 123.

  • After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.

  • Compare the fluorescence intensity between parental and resistant cells. Lower fluorescence in resistant cells suggests higher efflux activity.

Protocol 3: Western Blot for Pro-Survival Signaling Proteins

This protocol allows for the detection of changes in protein expression or activation state.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat parental and resistant cells with or without this compound for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Visualizations

Hypothesized Resistance Pathway

The following diagram illustrates a hypothetical signaling pathway that could lead to resistance against this compound by promoting cell survival.

ResistancePathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Survival Cell Survival Genes (e.g., Bcl-2) Akt->Survival Promotes Transcription Drug 3-Methoxynaphthalene -2-carboxamide Target Drug Target (e.g., Kinase) Drug->Target Inhibits EffluxPump ABC Efflux Pump EffluxPump->Drug Expels Drug

Caption: A hypothetical signaling pathway illustrating potential resistance mechanisms.

Experimental Workflow for Investigating Resistance

This diagram outlines a logical workflow for researchers to follow when investigating drug resistance.

ExperimentalWorkflow Start Observe Decreased Sensitivity to Drug Confirm Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Cells Start->Confirm Hypothesize Formulate Hypotheses: 1. Increased Efflux? 2. Target Alteration? 3. Survival Pathway Activation? Confirm->Hypothesize TestEfflux Test Efflux: Rhodamine 123 Assay Hypothesize->TestEfflux TestTarget Test Target: Western Blot / Sequencing Hypothesize->TestTarget TestSignaling Test Signaling: Phospho-protein Array or Western Blot Hypothesize->TestSignaling Analyze Analyze Results and Identify Mechanism TestEfflux->Analyze TestTarget->Analyze TestSignaling->Analyze Overcome Strategy to Overcome: - Combination Therapy - Target Bypass Inhibition Analyze->Overcome

Caption: A workflow for identifying and addressing drug resistance in cell lines.

References

side effects and toxicity of 3-Methoxynaphthalene-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxynaphthalene-2-carboxamide derivatives. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general cytotoxicity profiles of this compound derivatives?

A1: The cytotoxicity of these derivatives is highly dependent on their specific substitutions. Some series, such as N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides, have been reported as non-toxic at concentrations up to 80 µg/mL in P388 murine lymphocytic leukemia cells. In contrast, N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides were found to be non-toxic at 20 µg/mL but exhibited significant cytotoxicity at higher doses of 40 and 80 µg/mL.[1] For more specific quantitative data, refer to the tables below.

Q2: I am observing precipitation of my compound when I add it to the cell culture medium. What can I do?

A2: this compound derivatives are often hydrophobic and can precipitate in aqueous solutions like cell culture media. Here are some steps to mitigate this:

  • Optimize DMSO Concentration: While a high concentration stock in DMSO is common, ensure the final concentration of DMSO in your media is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Serial Dilutions: Instead of a single large dilution from a high concentration stock, perform serial dilutions. You can try diluting your 100 mM stock to 10 mM in DMSO first, and then further diluting into your media.

  • Use of Co-solvents: For particularly difficult compounds, consider the use of co-solvents like PEG400 or non-ionic surfactants such as Tween 80, though their effects on your specific cell line should be validated.

  • Pre-warming Media: Adding the compound to pre-warmed media can sometimes improve solubility.

Q3: My results from fluorescence-based assays are inconsistent. Could the compound itself be interfering?

A3: Yes, naphthalene derivatives are known to possess intrinsic fluorescent properties, which can interfere with fluorescence-based assays.[2][3]

  • Run Compound-Only Controls: Always include control wells with your compound in media but without cells to measure any background fluorescence.

  • Choose Assays Wisely: If autofluorescence is a significant issue, consider colorimetric assays (like MTT or SRB) or luminescence-based assays (like Caspase-Glo) which are less likely to be affected by compound fluorescence.

  • Spectral Scanning: If you have access to a plate reader with spectral scanning capabilities, you can determine the excitation and emission spectra of your compound to see if it overlaps with your assay's fluorophores.

Q4: What is the likely mechanism of action for the cytotoxic effects of these compounds?

A4: Based on studies of structurally related naphthalene derivatives, a likely mechanism of action is the induction of mitochondria-mediated apoptosis. This pathway is often characterized by a decrease in mitochondrial membrane potential, the release of pro-apoptotic proteins from the mitochondria, and the activation of caspases.

Data Presentation

In Vitro Cytotoxicity of 6-Methoxynaphthalene Derivatives
Compound IDSubstitutionCell LineIC50 (µM)Assay
9h 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazideHGC-27 (Gastric)1.40MTT
9u 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-fluorophenyl)thiosemicarbazideHGC-27 (Gastric)4.56MTT
9h 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazideHeLa (Cervical)5.09MTT
9h 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazideMCF-7 (Breast)11.01MTT

Data extracted from a study on 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives, which are structurally related to the topic compounds.

Qualitative Cytotoxicity of N-Substituted-6-methoxynaphthalene-2-carboxamides
Compound SeriesCell LineConcentrationObservationAssay
N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamidesP388 (Murine Leukemia)20 µg/mLNon-toxicSRB
N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamidesP388 (Murine Leukemia)40 µg/mLSignificant cytotoxicitySRB
N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamidesP388 (Murine Leukemia)80 µg/mLSignificant cytotoxicitySRB
Benzotriazole-containing 6-methoxynaphthalene-2-carboxamideP388 (Murine Leukemia)80 µg/mL29.9% inhibition of cell growthSRB

Data is qualitative and indicates a dose-dependent cytotoxic effect.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivative. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential

This assay uses the fluorescent probe JC-1 to determine the mitochondrial membrane potential, a key indicator of apoptosis.

  • Cell Treatment: Seed and treat cells with the test compound in a 96-well plate as you would for a standard cytotoxicity assay. Include a positive control for apoptosis (e.g., CCCP).

  • JC-1 Staining: Prepare the JC-1 staining solution by diluting the stock in pre-warmed cell culture media. Remove the treatment media from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Aspirate the staining solution and wash the cells with an assay buffer.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, ~590 nm emission), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers, ~529 nm emission). The ratio of red to green fluorescence is used to quantify the change in membrane potential.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Execution

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Seed and treat cells in a white-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells in media.

  • Incubation: Incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_cells Cell Seeding (96-well plate) treatment Compound Treatment (24-72h) prep_cells->treatment prep_compound Compound Dilution prep_compound->treatment mtt MTT Assay (Viability) treatment->mtt jc1 JC-1 Assay (Mito. Potential) treatment->jc1 caspase Caspase-Glo 3/7 (Apoptosis) treatment->caspase ic50 Calculate IC50 mtt->ic50 mechanism Determine Mechanism jc1->mechanism caspase->mechanism

Caption: Workflow for assessing cytotoxicity and apoptosis.

Putative Signaling Pathway for this compound Derivative-Induced Apoptosis

G cluster_mito Mitochondrion cluster_cyto Cytosol compound 3-Methoxynaphthalene-2- carboxamide Derivative bcl2 Bcl-2 (Anti-apoptotic) Inhibited compound->bcl2 ? bax Bax (Pro-apoptotic) Activated compound->bax ? mmp Loss of Mitochondrial Membrane Potential bcl2->mmp bax->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp37 Caspase-3/7 (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Proposed mitochondria-mediated apoptosis pathway.

References

Technical Support Center: 3-Methoxynaphthalene-2-carboxamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 3-Methoxynaphthalene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: I am not seeing any peaks for my this compound sample. What are the possible causes and solutions?

A1: The absence of peaks can be due to several factors, ranging from instrument issues to sample preparation.

  • Instrument Failure: Ensure the detector lamp is on and that there is a stable baseline. Check for any error messages on the HPLC system.[1][2]

  • Injection Issues: Verify that the injection loop is being filled completely and that the injection valve is functioning correctly. A pressure drop at the beginning of the run can indicate a successful injection.[1][3]

  • Incorrect Mobile Phase or Elution Conditions: The mobile phase may be too strong, causing the analyte to elute with the solvent front. Consider preparing a fresh mobile phase with a lower percentage of organic solvent.

  • Sample Degradation: Ensure the sample is properly dissolved and has not degraded. Prepare a fresh sample and standard solution.

  • Detector Wavelength: The UV detector may not be set to an appropriate wavelength for this compound. Based on its naphthalene structure, a wavelength in the range of 220-280 nm would be a suitable starting point.

Q2: My peaks for this compound are tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue in reversed-phase HPLC and can often be resolved by addressing interactions between the analyte and the stationary phase.[4]

  • Secondary Silanol Interactions: The free silanol groups on the silica-based C18 column can interact with the polar groups of your analyte. To mitigate this, consider:

    • Using a highly deactivated, end-capped column.

    • Adding a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).

    • Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups.

  • Insufficient Buffer Capacity: If using a buffered mobile phase, ensure the concentration is adequate to maintain a constant pH.[4] A buffer concentration of 20-50 mM is typically sufficient.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[1][4]

Q3: The retention time for my this compound peak is shifting between injections. What could be the cause?

A3: Retention time instability can compromise the reliability of your analysis. The following are common causes and their solutions:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves of your pump.[1][5]

  • Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the injection sequence. A stable baseline is a good indicator of equilibration. Allow at least 5-10 column volumes of mobile phase to pass through the column.[1]

  • Temperature Fluctuations: Column temperature can significantly impact retention time. Using a column oven will provide a stable temperature environment.[2]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.[3][4]

Q4: I'm observing high backpressure in my HPLC system. What should I do?

A4: High backpressure can damage your column and pump. It's crucial to identify and resolve the issue promptly.

  • Column Contamination: The column inlet frit may be blocked with particulate matter from the sample or mobile phase. Try back-flushing the column (disconnect it from the detector first).[2][5]

  • System Blockage: A blockage can occur in other parts of the system, such as the guard column, injector, or tubing. Systematically check each component to locate the blockage.[2][4]

  • Buffer Precipitation: If you are using a buffered mobile phase with a high organic content, the buffer may precipitate. Ensure your buffer is soluble in the mobile phase composition.[4][5]

  • Inappropriate Flow Rate: Ensure the flow rate is within the recommended range for your column.[5]

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed starting methodology for the HPLC analysis of this compound. This method can be optimized further based on your specific instrumentation and separation requirements.

Table 1: HPLC Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Methodology
  • System Preparation:

    • Prime all solvent lines to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in the diluent.

    • Prepare working standards by serial dilution of the stock solution.

    • Prepare your sample by dissolving it in the diluent to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Quantify the amount of analyte in your sample using the calibration curve.

Visual Troubleshooting Guides

The following diagrams illustrate common troubleshooting workflows and logical relationships in HPLC analysis.

HPLC_Troubleshooting_Workflow start Problem Observed pressure Check System Pressure start->pressure peaks Examine Peak Shape and Retention Time start->peaks baseline Analyze Baseline start->baseline high_pressure High Pressure? pressure->high_pressure Yes low_pressure Low Pressure? pressure->low_pressure No no_peaks No Peaks? peaks->no_peaks Yes bad_shape Bad Peak Shape? peaks->bad_shape No noisy_baseline Noisy/Drifting Baseline? baseline->noisy_baseline Yes solution_high_p Check for Blockages (Column, Tubing) Reduce Flow Rate high_pressure->solution_high_p solution_low_p Check for Leaks Check Pump low_pressure->solution_low_p solution_no_peaks Check Injection Check Detector Sample Concentration no_peaks->solution_no_peaks rt_shift Retention Time Shift? bad_shape->rt_shift No solution_bad_shape Adjust Mobile Phase pH Reduce Sample Load Use New Column bad_shape->solution_bad_shape Yes solution_rt_shift Equilibrate Column Check Mobile Phase Use Column Oven rt_shift->solution_rt_shift Yes solution_baseline Degas Mobile Phase Clean Detector Cell Use High Purity Solvents noisy_baseline->solution_baseline end Problem Resolved solution_high_p->end solution_low_p->end solution_no_peaks->end solution_bad_shape->end solution_rt_shift->end solution_baseline->end

Caption: A general workflow for troubleshooting common HPLC issues.

HPLC_Parameter_Relationships cluster_params Adjustable Parameters cluster_issues Observed Issues mp Mobile Phase (Organic %, pH, Additives) rt Retention Time mp->rt Strongly Affects res Resolution mp->res Affects shape Peak Shape mp->shape Affects flow Flow Rate flow->rt Inversely Affects press Backpressure flow->press Directly Affects temp Temperature temp->rt Inversely Affects temp->press Inversely Affects col Column (Stationary Phase, Dimensions) col->rt Strongly Affects col->res Strongly Affects col->shape Affects col->press Affects sample Sample (Concentration, Solvent) sample->shape Can Affect sens Sensitivity sample->sens Directly Affects

Caption: Logical relationships between HPLC parameters and chromatographic results.

References

Technical Support Center: 3-Methoxynaphthalene-2-carboxamide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 3-Methoxynaphthalene-2-carboxamide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected or inconsistent results in our cell-based assay with this compound. What are the potential sources of contamination or interference?

A1: Inconsistent results in cell-based assays can arise from several factors. When working with a new compound like this compound, it is crucial to consider both biological and chemical sources of error. Potential issues include:

  • Compound-Related Issues:

    • Purity: Impurities from the synthesis of this compound can have their own biological activity, leading to off-target effects.

    • Solubility: Poor solubility can lead to compound precipitation, which can interfere with optical readings in assays and cause inconsistent dosing.

    • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to false-positive results through non-specific interactions.[1]

    • Intrinsic Fluorescence/Quenching: The naphthalene moiety suggests the compound might be fluorescent, which can interfere with fluorescence-based assays.

  • Assay System-Related Issues:

    • Cell Line Health: Inconsistent cell passage number, high cell density, or underlying contamination (e.g., mycoplasma) can significantly impact assay performance.

    • Reagent Variability: Batch-to-batch variation in serum, media, or other critical reagents can introduce variability.[2]

    • Systematic Errors: Issues with instrumentation, plate-to-plate variations, or edge effects in microplates can lead to systematic bias in high-throughput screening (HTS).[3][4]

Q2: Our assay is showing a high background signal. How can we troubleshoot this?

A2: A high background signal can mask the true activity of this compound. To address this, consider the following:

  • Assay Controls: Ensure you are using appropriate positive, negative, and vehicle (e.g., DMSO) controls to establish a baseline and dynamic range for your assay.

  • Compound Interference: Test for intrinsic fluorescence or absorbance of this compound at the wavelengths used in your assay. Run a control plate with the compound in cell-free media.

  • Reagent Quality: Old or improperly stored reagents can contribute to high background. Use fresh reagents and filter-sterilize solutions where appropriate.

  • Washing Steps: In assays like ELISAs or those requiring cell fixation and staining, insufficient washing can leave behind unbound reagents, increasing the background. Optimize the number and duration of wash steps.

Q3: We are observing cytotoxicity at concentrations where we expect to see a specific biological effect of this compound. How can we differentiate true cytotoxicity from assay interference?

A3: It is essential to determine if the observed effect is due to the intended biological activity or a general cytotoxic effect.

  • Orthogonal Assays: Use a different type of cell health assay to confirm cytotoxicity. For example, if you are using an MTT assay (measures metabolic activity), you could also use a trypan blue exclusion assay (measures membrane integrity) or a live/dead cell stain.[5]

  • Dose-Response Curve: A steep dose-response curve may indicate acute cytotoxicity.

  • Time-Course Experiment: Assess cell viability at different time points. Compound-induced apoptosis or necrosis will have different kinetics.

  • Mechanism of Action Studies: If the compound is expected to target a specific pathway, measure markers of that pathway activation or inhibition at non-cytotoxic concentrations.

Troubleshooting Guides

Guide 1: High Variability in Assay Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding 1. Ensure cells are in a single-cell suspension before plating. 2. Mix the cell suspension between pipetting to prevent settling. 3. Use a calibrated multichannel pipette or an automated cell dispenser.Coefficient of variation (%CV) for replicate wells should be <15%.
Edge Effects in Microplates 1. Do not use the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile media or PBS to maintain humidity. 3. Ensure proper plate sealing to prevent evaporation.Reduced variability between wells on the edge versus the center of the plate.
Compound Precipitation 1. Visually inspect wells for precipitate after compound addition. 2. Determine the solubility of this compound in your assay media. 3. Consider using a lower concentration of the vehicle (e.g., DMSO <0.5%).Clear solutions in all wells and a more consistent dose-response.
Mycoplasma Contamination 1. Test cell cultures for mycoplasma using a PCR-based or luminescence-based kit. 2. Discard contaminated cultures and treat the incubator and biosafety cabinet.Healthier cell cultures and more reproducible assay results.
Guide 2: Inconsistent Dose-Response Curve
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Compound Dilutions 1. Prepare fresh serial dilutions for each experiment. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Verify the stock concentration of this compound.A clear, sigmoidal dose-response curve with consistent IC50/EC50 values.
Compound Instability 1. Protect the compound from light if it is light-sensitive. 2. Prepare fresh solutions and avoid repeated freeze-thaw cycles. 3. Assess compound stability in assay media over the experiment's duration.Improved reproducibility of the dose-response relationship.
Assay Window Too Small 1. Optimize the concentration of positive and negative controls to maximize the signal-to-background ratio. 2. Adjust the incubation time or reagent concentrations.A larger dynamic range, allowing for better resolution of the dose-response.
Non-Specific Activity 1. Include a counter-screen with a different cell line or a target-negative cell line. 2. Test for compound aggregation by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[1]A shift in the dose-response curve, indicating that the original activity may have been due to non-specific effects.

Quantitative Data Summary

Table 1: Assay Performance Metrics

Parameter Acceptable Range Action if Outside Range
Z'-factor > 0.5Re-evaluate assay parameters (reagents, incubation times, controls).
Signal-to-Background (S/B) > 3Optimize control concentrations and detection reagents.
Coefficient of Variation (%CV) < 15%Review cell seeding, pipetting technique, and plate uniformity.

Table 2: Example of Contaminant Effect on IC50 Value of this compound

Sample Purity Observed IC50 (µM) Notes
Batch A99.5%1.2Reference standard.
Batch B92.0%5.8Contains an unknown impurity that may be less active or antagonistic.
Batch C95.0%0.8Contains an impurity that is more potent than the parent compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in assay medium.

    • Remove the growth medium from the cells and add 100 µL of the compound dilutions.

    • Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

Protocol 2: Luciferase Reporter Gene Assay

This protocol is used to determine if this compound modulates a specific signaling pathway.

  • Cell Transfection and Seeding:

    • Co-transfect cells with a luciferase reporter plasmid (containing a response element for the pathway of interest) and a control plasmid (e.g., Renilla luciferase for normalization).

    • Seed the transfected cells in a 96-well white, clear-bottom plate.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound as described in the MTT assay protocol.

    • Include a known activator or inhibitor of the pathway as a positive control.

    • Incubate for the desired time (e.g., 6-24 hours).

  • Cell Lysis and Luminescence Reading:

    • Remove the medium and wash the cells with PBS.

    • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature.

    • Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity according to the manufacturer's instructions.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G Protein Activation Receptor->G_Protein Compound 3-Methoxynaphthalene- 2-carboxamide Compound->Receptor Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells Incubate_24h->Treat_Cells Prepare_Compound Prepare Serial Dilutions of This compound Prepare_Compound->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_Reagent Add Assay Reagent (e.g., MTT, Luciferase Substrate) Incubate_48h->Add_Reagent Read_Plate Read Plate (Absorbance/Luminescence) Add_Reagent->Read_Plate Data_Analysis Data Analysis (IC50/EC50 Calculation) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a cell-based assay.

Troubleshooting_Workflow rect rect Start Inconsistent Results Check_CV Is %CV < 15%? Start->Check_CV Check_Z Is Z' > 0.5? Check_CV->Check_Z Yes Troubleshoot_Variability Troubleshoot Variability: - Pipetting - Cell Seeding - Edge Effects Check_CV->Troubleshoot_Variability No Check_Dose Consistent Dose-Response? Check_Z->Check_Dose Yes Troubleshoot_Assay_Window Troubleshoot Assay Window: - Controls - Reagents - Incubation Time Check_Z->Troubleshoot_Assay_Window No Troubleshoot_Compound Troubleshoot Compound: - Solubility - Purity - Stability Check_Dose->Troubleshoot_Compound No Results_OK Results Consistent Check_Dose->Results_OK Yes Troubleshoot_Variability->Check_CV Troubleshoot_Assay_Window->Check_Z Troubleshoot_Compound->Check_Dose

References

Validation & Comparative

Comparative Analysis of 3-Methoxynaphthalene-2-carboxamide and Other Naphthalene Derivatives as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of 3-Methoxynaphthalene-2-carboxamide and other selected naphthalene derivatives, focusing on their performance as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This analysis is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and oncology.

Introduction to Naphthalene Derivatives and IRAK4 Inhibition

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A key emerging area of interest is the inhibition of IRAK4, a serine/threonine kinase that is a critical mediator in the innate immune response. IRAK4 is a central component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.

This guide focuses on the IRAK4 inhibitory activity of this compound and compares it with other naphthalene-based compounds to elucidate structure-activity relationships and provide a benchmark for future drug discovery efforts.

Performance Data: IRAK4 Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and other relevant naphthalene derivatives against the IRAK4 enzyme. The data has been compiled from publicly available patent literature.

Compound NameNaphthalene ScaffoldOther Key MoietiesIRAK4 IC50 (nM)Reference
This compound 3-Methoxy-naphthalene-2-amidoUnsubstituted amide1900[1]
1-({(3S,4R)-3-Fluoropiperidin-3-yl}methoxy)-7-methoxynaphthalene-2-carboxamide1,7-Dimethoxy-naphthalene-2-amido(3S,4R)-3-Fluoropiperidin-3-yl)methoxy3.1[1]
1-({(3R,4S)-3-Fluoropiperidin-3-yl}methoxy)-7-methoxynaphthalene-2-carboxamide1,7-Dimethoxy-naphthalene-2-amido(3R,4S)-3-Fluoropiperidin-3-yl)methoxy5.8[1]
1-({(3S,4R)-4-Fluoropiperidin-3-yl}methoxy)-7-methoxynaphthalene-2-carboxamide1,7-Dimethoxy-naphthalene-2-amido(3S,4R)-4-Fluoropiperidin-3-yl)methoxy11[1]

Experimental Protocols

The inhibitory activity of the compounds listed above was determined using an in vitro IRAK4 enzymatic assay. A detailed description of a representative protocol is provided below.

IRAK4 Enzymatic DELFIA® Assay

This assay measures the enzymatic activity of human IRAK4 through a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA®).

Materials:

  • Human full-length IRAK4 enzyme

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., HEPES, MgCl2)

  • Substrate (e.g., a peptide or protein substrate of IRAK4)

  • Europium-labeled anti-phospho-substrate antibody

  • DELFIA® enhancement solution

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the IRAK4 enzyme in the assay buffer.

  • Assay Reaction: The diluted test compounds and a fixed concentration of ATP (e.g., at its Km value) are added to the wells of the microplate. The enzymatic reaction is initiated by the addition of the IRAK4 enzyme and substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. A Europium-labeled antibody specific to the phosphorylated substrate is added.

  • Signal Measurement: After washing away unbound antibody, DELFIA® enhancement solution is added to dissociate the Europium ions from the antibody and form a new, highly fluorescent chelate. The fluorescence is measured at an appropriate wavelength.

  • Data Analysis: The intensity of the fluorescence signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the Toll-like receptor and IL-1 receptor signaling pathways. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent expression of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription AP1->Cytokines induces transcription Inhibitor This compound & other Naphthalene Derivatives Inhibitor->IRAK4 inhibits

Caption: Simplified IRAK4 signaling cascade.

Experimental Workflow for IRAK4 Inhibitor Screening

The diagram below outlines the general workflow for identifying and characterizing IRAK4 inhibitors, from initial compound synthesis to in vitro biological assays.

Experimental_Workflow Synthesis Synthesis of Naphthalene Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock Compound Stock Preparation (DMSO) Purification->Stock Assay IRAK4 Enzymatic Assay (e.g., DELFIA) Stock->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Workflow for IRAK4 inhibitor evaluation.

Conclusion

The data presented in this guide indicates that the naphthalene scaffold is a promising starting point for the development of potent IRAK4 inhibitors. While this compound itself exhibits modest activity, structural modifications to the naphthalene core and the carboxamide moiety can lead to a significant enhancement in inhibitory potency. Specifically, the introduction of substituted piperidinyl-methoxy groups at the 1-position and a methoxy group at the 7-position of the naphthalene ring results in compounds with nanomolar efficacy. These findings underscore the importance of exploring diverse substitutions on the naphthalene scaffold to optimize interactions with the IRAK4 active site. Further investigation into the structure-activity relationships of this class of compounds is warranted to develop novel and effective therapeutics for IRAK4-mediated diseases.

References

A Comparative Analysis of Naphthalene-Based Carboxamides and Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, naphthalene-based compounds have emerged as a promising area of research. This guide provides a comparative analysis of a series of 3-hydroxynaphthalene-2-carboxamide derivatives against well-known antibiotics, supported by experimental data from in vitro studies. The focus is on their antibacterial efficacy, particularly against strains of Staphylococcus and Mycobacterium.

Quantitative Comparison of Antimicrobial Activity

The antibacterial efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for several 3-hydroxynaphthalene-2-carboxamide derivatives compared to standard antibiotics against various bacterial strains. Lower MIC values indicate greater potency.

CompoundTarget OrganismMIC (µM)Reference AntibioticMIC (µM)
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamideStaphylococcus aureus (including MRSA)55.0--
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamideMycobacterium marinum28.4Isoniazid> 28.4
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamideMycobacterium kansasii13.0Isoniazid> 13.0
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamideMethicillin-resistant S. aureus (MRSA)12Ampicillin> 48
N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamideMethicillin-resistant S. aureus (MRSA)12Ampicillin> 48
N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamideMycobacterium tuberculosis H37Ra23Rifampicin-
3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamideMycobacterium tuberculosis H37Ra24Rifampicin-
N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamideMycobacterium avium subsp. paratuberculosis-Rifampicin<

Key Observations:

  • Several 3-hydroxynaphthalene-2-carboxamide derivatives demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values substantially lower than that of ampicillin. For instance, 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide and N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide show an MIC of 12 µM against all tested MRSA strains, indicating an activity that is four-fold higher than ampicillin.[1][2]

  • Against mycobacterial species, certain derivatives exhibited greater potency than the standard anti-tuberculosis drug, isoniazid.[3][4][5] For example, N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide and 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide showed higher activity against M. marinum and M. kansasii, respectively, than isoniazid.[3][4][5]

  • N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide also demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis than rifampicin.[1][2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The following is a generalized protocol for the broth microdilution method, a common procedure for determining MIC values.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated at a suitable temperature (e.g., 37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • The inoculum is then diluted to achieve the final desired concentration for the assay.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., a 3-hydroxynaphthalene-2-carboxamide derivative) is prepared in a suitable solvent.

    • A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the antimicrobial agent.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) and a negative control (broth only, no bacteria).

    • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture compound_stock Test Compound Stock Solution start->compound_stock inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Perform Serial Dilutions of Compound in Microplate compound_stock->serial_dilution inoculation Inoculate Microplate with Bacteria inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate (e.g., 37°C, 24h) inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results end Determine MIC read_results->end

Caption: Workflow for MIC determination via broth microdilution.

Concluding Remarks

The presented data indicates that 3-hydroxynaphthalene-2-carboxamide derivatives are a class of compounds with considerable antibacterial, and particularly antimycobacterial, potential. Their efficacy against drug-resistant strains like MRSA highlights their importance for further investigation in the development of new antimicrobial therapies. The provided experimental framework for MIC determination serves as a foundational method for the continued evaluation of these and other novel antibiotic candidates. Future research should focus on elucidating the mechanism of action of these compounds to better understand their therapeutic potential and to guide the synthesis of even more potent derivatives.

References

Navigating the Anticancer Potential of Methoxy-Naphthalene-2-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Within this landscape, naphthalene-based compounds have emerged as a promising scaffold, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the anticancer activity of methoxy-naphthalene-2-carboxamide derivatives and related naphthalene compounds against established anticancer drugs. While specific data for 3-Methoxynaphthalene-2-carboxamide is not extensively available in the public domain, this guide leverages data from structurally similar molecules to provide a valuable reference for researchers in the field.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various naphthalene derivatives against a panel of human cancer cell lines. For comparison, data for the standard chemotherapeutic agents, 5-Fluorouracil and Doxorubicin, are also included where available. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Compound/DrugCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Naphthalene Derivatives
N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamidesP388/ADR (Adriamycin-resistant murine leukemia)Effective MDR reversal at 40 & 80 µg/mlVerapamil-
Naphthalene-substituted triazole spirodienone (Compound 6a)MDA-MB-231 (Breast Cancer)0.03 - 0.26Bendamustine, Vorinostat-
HeLa (Cervical Cancer)0.07 - 0.72
A549 (Lung Cancer)0.08 - 2.00
Naphthalene-chalcone derivative (Compound 2j)A549 (Lung Cancer)7.835 ± 0.598Doxorubicin-
6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6)HCT116 (Colon Cancer)15.20--
Standard Anticancer Drugs
5-FluorouracilHeLa (Cervical Cancer)>32.42 µg/ml--
Luc-4T1 (Mouse Breast Cancer)---
MDA-MB-231 (Human Breast Cancer)---

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions. The activity of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides was reported as multidrug resistance (MDR) reversal activity rather than direct cytotoxicity[1].

Experimental Protocols

A fundamental technique for assessing the in vitro anticancer activity of a compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a test compound on cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (e.g., this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[2][3]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Fig. 1: Experimental workflow for the MTT cell viability assay.

Plausible Signaling Pathways

While the exact mechanism of action for this compound is yet to be fully elucidated, studies on related naphthalene derivatives suggest the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

One proposed mechanism involves the induction of intracellular ROS, which in turn can activate stress-related signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways (p38 and JNK) and inhibit survival pathways like the PI3K/Akt and STAT3 pathways.[4] This cascade of events ultimately leads to the activation of caspases and the execution of apoptosis.

Apoptosis_Signaling_Pathway cluster_pro_apoptotic Pro-Apoptotic Signaling cluster_anti_apoptotic Anti-Apoptotic Signaling Naphthalene_Derivative Methoxy-Naphthalene- 2-Carboxamide Derivative ROS ↑ Reactive Oxygen Species (ROS) Naphthalene_Derivative->ROS p38_JNK ↑ p38 / JNK Activation ROS->p38_JNK activates Akt_STAT3 ↓ Akt / STAT3 Inhibition ROS->Akt_STAT3 inhibits Caspase_Activation Caspase Activation p38_JNK->Caspase_Activation Akt_STAT3->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 2: Proposed signaling pathway for apoptosis induction.

Conclusion

The available evidence suggests that methoxy-naphthalene-2-carboxamide derivatives and related naphthalene compounds hold significant promise as a scaffold for the development of novel anticancer agents. Their ability to induce apoptosis in cancer cells, potentially through ROS-mediated signaling pathways, warrants further investigation. While direct data on this compound remains to be published, the comparative data presented in this guide provides a solid foundation for researchers to build upon. Future studies should focus on synthesizing and evaluating a broader range of these derivatives to establish clear structure-activity relationships and to fully elucidate their mechanisms of action. This will be a critical step in translating the potential of this chemical class into effective cancer therapies.

References

3-Methoxynaphthalene-2-carboxamide Derivatives as Chemosensitizing Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 3-methoxynaphthalene-2-carboxamide derivatives as chemosensitizing agents against the standard of care. The data presented is based on preclinical studies investigating the potential of these compounds to reverse multidrug resistance (MDR) in cancer cells.

Overview of this compound Derivatives

A novel class of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides and N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides have been designed and synthesized as potential multidrug resistance reversal agents.[1][2] The design of these molecules was based on a pharmacophore generated from Elacridar (GF 120918), a known potent P-glycoprotein (P-gp) inhibitor, suggesting a mechanism of action involving the inhibition of this key efflux pump responsible for MDR in cancer.[1][2]

Efficacy in Reversing Adriamycin Resistance

The primary therapeutic application investigated for these compounds is the reversal of resistance to doxorubicin (adriamycin), a widely used chemotherapy agent. The efficacy of these naphthalene-2-carboxamide derivatives was evaluated in an adriamycin-resistant P388 murine lymphocytic leukemia cell line (P388/ADR).[1][2]

Comparison with Standard of Care

The standard experimental control for MDR reversal in these studies was Verapamil , a first-generation P-glycoprotein inhibitor.[1][2] The primary chemotherapy agent is Adriamycin . The data below summarizes the efficacy of the test compounds in enhancing the cytotoxic activity of adriamycin in resistant cells compared to Verapamil.

Quantitative Data Summary

The following tables present the key efficacy data from in vitro studies.

Table 1: Cytotoxicity of Naphthalene-2-carboxamide Derivatives in P388 Murine Lymphocytic Leukemia Cells

CompoundConcentration (µg/mL)% Inhibition of Cell Growth
Test Compound 5 (Benzotriazole derivative) 8029.9
Verapamil (Standard) 809.3
Data extracted from a study on N-substituted-6-methoxynaphthalene-2-carboxamides.[1] The P388 cell line is sensitive to adriamycin.

Table 2: Efficacy of Naphthalene-2-carboxamide Derivatives in Reversing Adriamycin Resistance in P388/ADR Cells

CompoundConcentration (µg/mL)% Enhancement of Adriamycin ActivityReversal Potency
Test Compounds (Range) 4033.58 - 90.671.33 - 1.90
Test Compounds (Range) 808.80 - 46.041.08 - 1.46
Verapamil (Standard) 40 / 80Better activity observed for Test Compounds 2, 3, and 5Not specified
Data for a series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides.[2] The P388/ADR cell line is resistant to adriamycin.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of these compounds.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine the cytotoxic effects of the compounds alone.

  • Cell Plating: P388 murine lymphocytic leukemia cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of the naphthalene-2-carboxamide derivatives.

  • Fixation: After the incubation period, the cells are fixed with cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured at approximately 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Multidrug Resistance Reversal Assay (MTT Assay)

The MTT assay is used to assess the ability of the compounds to restore the sensitivity of resistant cells to adriamycin.

  • Cell Plating: Adriamycin-resistant P388/ADR cells are seeded in 96-well plates.

  • Co-treatment: Cells are treated with a fixed concentration of adriamycin in the presence of varying concentrations of the naphthalene-2-carboxamide derivatives or Verapamil.

  • Incubation: The plates are incubated to allow for the cytotoxic effects of the treatment.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at approximately 570 nm. The enhancement of adriamycin's cytotoxicity is then calculated.

Visualizations

Proposed Mechanism of Action: P-glycoprotein Inhibition

The design of the this compound derivatives was based on the structure of Elacridar, a known P-glycoprotein (P-gp) inhibitor. This suggests that these compounds likely function by inhibiting the P-gp efflux pump, thereby increasing the intracellular concentration of chemotherapeutic drugs like adriamycin in resistant cancer cells.

MDR_Reversal cluster_cell Cancer Cell Pgp P-glycoprotein (Efflux Pump) Adriamycin_in Adriamycin (Intracellular) Pgp->Adriamycin_in Efflux Blocked Adriamycin_out Adriamycin (Extracellular) Pgp->Adriamycin_out Effluxes Drug (Resistance) DNA DNA Damage & Apoptosis Adriamycin_in->DNA Induces Adriamycin_out->Pgp Enters cell Naphth_carboxamide 3-Methoxynaphthalene- 2-carboxamide Derivative Naphth_carboxamide->Pgp Inhibits

Caption: Proposed mechanism of MDR reversal by this compound derivatives.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates the experimental process for comparing the efficacy of the novel compounds against the standard of care.

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_reversal MDR Reversal Assay P388 P388 Cells (Sensitive) Treat_Cytotoxicity Treat with Naphthalene-carboxamide Derivatives P388->Treat_Cytotoxicity SRB_Assay SRB Assay Treat_Cytotoxicity->SRB_Assay Data_Analysis Data Analysis: - % Inhibition - % Enhancement - Reversal Potency SRB_Assay->Data_Analysis P388_ADR P388/ADR Cells (Resistant) Treat_Reversal Co-treat with Adriamycin and: 1. Naphthalene-carboxamide Deriv. 2. Verapamil (Standard) P388_ADR->Treat_Reversal MTT_Assay MTT Assay Treat_Reversal->MTT_Assay MTT_Assay->Data_Analysis Comparison Compare Efficacy: Naphthalene-carboxamide vs. Verapamil Data_Analysis->Comparison

Caption: Workflow for evaluating cytotoxicity and MDR reversal efficacy.

References

A Comparative Guide to the Structure-Activity Relationship of Naphthalene-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The naphthalene-2-carboxamide scaffold is a versatile structure in medicinal chemistry, serving as a foundation for developing agents with a wide range of biological activities. Analogs of this core structure have been investigated for their potential as antibacterial, antimycobacterial, and multidrug resistance (MDR) reversal agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various 3-methoxynaphthalene-2-carboxamide analogs and closely related derivatives, supported by experimental data and detailed protocols. While direct and extensive SAR studies on this compound are limited in the provided literature, valuable insights can be drawn from its 3-hydroxy and 6-methoxy counterparts.

Data Presentation: Comparative Biological Activity

The biological activity of naphthalene-2-carboxamide analogs is highly dependent on the nature and position of substituents on both the naphthalene ring system and the carboxamide nitrogen. The following tables summarize the quantitative data for two key classes of analogs: 3-hydroxynaphthalene-2-carboxanilides, evaluated for their antimicrobial properties, and 6-methoxynaphthalene-2-carboxamides, assessed for their ability to reverse multidrug resistance in cancer cells.

Table 1: Antibacterial and Antimycobacterial Activity of 3-Hydroxynaphthalene-2-carboxamide Analogs

CompoundSubstituent (R)Target OrganismActivity (MIC, µM)Reference StandardActivity (MIC, µM)
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide2-OCH₃S. aureus55.0--
3-Hydroxy-N-(2-fluorophenyl)naphthalene-2-carboxamide2-FM. marinum28.4Isoniazid>229.7
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide4-NO₂M. kansasii13.0Isoniazid29.2
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide2-OC₃H₇MRSA12Ampicillin>50
N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide2-OCH(CH₃)C₂H₅MRSA12Ampicillin>50
N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide2-OCH(CH₃)C₂H₅M. avium subsp. paratuberculosis<8Rifampicin12
3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide3-OCH(CH₃)₂M. tuberculosis24--

*Data sourced from multiple studies[1][2][3]. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. MRSA refers to methicillin-resistant S. aureus.

Table 2: Multidrug Resistance (MDR) Reversal Activity of 6-Methoxynaphthalene-2-carboxamide Analogs

Compound ClassCell LineAssayActivity MetricResult
N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamidesP388/ADRMTT Assay% Enhancement of Adriamycin Activity (at 40 µg/ml)33.58 - 90.67%
N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamidesP388/ADRMTT AssayReversal Potency (at 40 µg/ml)1.33 - 1.90
N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamidesP388/ADRMTT AssayAdriamycin Resistance ReversalEffective at 20 µg/ml

*Data sourced from studies on P388/ADR (Adriamycin-resistant murine lymphocytic leukemia) cells[4][5].

Mandatory Visualizations

The synthesis and evaluation of these analogs follow a logical progression. The diagrams below illustrate a general synthetic pathway and a typical workflow for biological screening.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Naphthoyl_Chloride 6-Methoxy-2-naphthoyl chloride Condensation Condensation Reaction Naphthoyl_Chloride->Condensation Amine 3-(Heteroaryl)propyl amine Amine->Condensation Product N-[3-(heteroaryl)propyl]-6- methoxynaphthalene-2-carboxamide Condensation->Product Synthesis

Caption: General synthetic scheme for N-substituted 6-methoxynaphthalene-2-carboxamides.[5]

Experimental_Workflow Start Synthesized Carboxamide Analogs Cytotoxicity Primary Cytotoxicity Screening (e.g., SRB Assay in P388 cells) Start->Cytotoxicity Antimicrobial_Screening Primary Antimicrobial Screening (e.g., vs. S. aureus, M. tuberculosis) Start->Antimicrobial_Screening MDR_Screening MDR Reversal Screening (e.g., MTT Assay in P388/ADR cells) Cytotoxicity->MDR_Screening If non-toxic SAR_Analysis Structure-Activity Relationship (SAR) Analysis MDR_Screening->SAR_Analysis MIC_Determination MIC Value Determination for Active Compounds Antimicrobial_Screening->MIC_Determination If active PET_Inhibition Photosynthetic Electron Transport (PET) Inhibition Assay Antimicrobial_Screening->PET_Inhibition MIC_Determination->SAR_Analysis PET_Inhibition->SAR_Analysis

Caption: Biological evaluation workflow for naphthalene-2-carboxamide analogs.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature.

1. In Vitro Antibacterial and Antimycobacterial Activity Assay

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and mycobacterial strains.

  • Methodology: A microdilution broth method is typically employed.

    • Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in microtiter plates.

    • Inoculation: Bacterial or mycobacterial suspensions, adjusted to a specific optical density (e.g., 0.5 McFarland standard), are added to each well.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; longer periods for mycobacteria).

    • Reading: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth. Standard antibiotics like Ampicillin, Isoniazid, or Rifampicin are used as positive controls.[2][3]

2. Cytotoxicity and MDR Reversal Assays

  • Objective: To assess the intrinsic toxicity of the compounds and their ability to reverse drug resistance in cancer cells.

  • Cell Lines: P388 (murine lymphocytic leukemia) for general cytotoxicity and P388/ADR (Adriamycin-resistant variant) for MDR reversal studies.[4][5]

  • Protocols:

    • SRB (Sulforhodamine B) Assay for Cytotoxicity:

      • Cells are seeded in 96-well plates and allowed to attach.

      • Varying concentrations of the test compounds are added, and the plates are incubated for a set period (e.g., 48 hours).

      • Cells are fixed with trichloroacetic acid (TCA), washed, and stained with SRB dye.

      • The bound dye is solubilized, and the absorbance is read to determine cell viability relative to untreated controls.[4]

    • MTT Assay for MDR Reversal:

      • P388/ADR cells are treated with the test compounds at non-toxic concentrations, both alone and in combination with a sub-toxic concentration of Adriamycin.

      • After incubation, MTT reagent is added, which is converted to formazan by viable cells.

      • The formazan crystals are dissolved, and absorbance is measured.

      • The percentage enhancement in Adriamycin activity and the reversal potency are calculated based on the increased cell death in the combination treatment compared to Adriamycin alone.[4][5]

3. Photosynthetic Electron Transport (PET) Inhibition Assay

  • Objective: To evaluate the herbicidal potential of the compounds by measuring their ability to inhibit photosynthesis.

  • Methodology:

    • Chloroplasts are isolated from fresh spinach leaves (Spinacia oleracea L.).

    • The rate of PET is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol or DCPIP).

    • The assay is performed in the presence of various concentrations of the test compounds.

    • The IC₅₀ value, representing the concentration required to inhibit PET by 50%, is calculated. 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) is often used as a standard inhibitor.[1][6]

Structure-Activity Relationship (SAR) Summary

  • For Antibacterial/Antimycobacterial Activity (3-Hydroxy Analogs):

    • The position and nature of substituents on the N-phenyl ring significantly influence activity. For instance, N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide showed higher activity against M. marinum than the standard isoniazid.[1]

    • Lipophilicity plays a key role. The introduction of alkoxy groups at the ortho-position of the N-phenyl ring, such as in 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide, led to potent activity against methicillin-resistant S. aureus strains.[2][3]

    • Electron-withdrawing groups, like the nitro group in 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide, can enhance activity against certain mycobacterial species like M. kansasii.[1]

  • For MDR Reversal Activity (6-Methoxy Analogs):

    • The core N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamide structure was designed based on a pharmacophore model of the potent MDR reversal agent Elacridar.[4]

    • These compounds were generally non-toxic at the concentrations where they effectively reversed Adriamycin resistance, which is a crucial characteristic for a chemosensitizing agent.[4][5]

    • The specific substitutions on the piperazine or other heteroaryl moieties at the end of the propyl chain are critical for modulating the potency of MDR reversal. Several analogs exhibited better activity than the standard reversal agent, Verapamil.[4]

References

comparative analysis of 3-Methoxynaphthalene-2-carboxamide synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 3-Methoxynaphthalene-2-carboxamide, a valuable building block in medicinal chemistry and materials science. The methods are compared based on reaction efficiency, reagent accessibility, and procedural complexity. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.

At a Glance: Synthesis Methods Comparison

MethodKey ReagentsPrecursorOverall YieldReaction TimeKey AdvantagesKey Disadvantages
Method 1 Thionyl Chloride, Ammonia3-Methoxy-2-naphthoic acidHigh (estimated >90%)~ 4-6 hoursHigh yield, clean conversionUse of corrosive and hazardous thionyl chloride
Method 2 Dicyclohexylcarbodiimide (DCC), Ammonia3-Methoxy-2-naphthoic acidGood to High (estimated 80-90%)~ 24-48 hoursMilder conditions, avoids thionyl chlorideFormation of dicyclohexylurea (DCU) byproduct requires careful purification

Method 1: The Acid Chloride Route

This classic and high-yielding method involves the conversion of 3-methoxy-2-naphthoic acid to its corresponding acid chloride, followed by amidation with ammonia.

Experimental Protocol:

Step 1: Synthesis of 3-Methoxy-2-naphthoyl chloride

A solution of 3-methoxy-2-naphthoic acid (1.0 eq) in toluene is treated with thionyl chloride (1.5 eq). The mixture is heated at reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-methoxy-2-naphthoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 3-methoxy-2-naphthoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

Logical Workflow for Method 1

A 3-Methoxy-2-naphthoic acid R1 Thionyl Chloride, Toluene, Reflux A->R1 B 3-Methoxy-2-naphthoyl chloride R2 Aqueous Ammonia, Dichloromethane B->R2 C This compound R1->B R2->C

Caption: Synthesis of this compound via the acid chloride intermediate.

Method 2: Direct Amidation via Coupling Agent

This method avoids the use of harsh chlorinating agents by employing a coupling agent to directly form the amide bond between 3-methoxy-2-naphthoic acid and ammonia. Dicyclohexylcarbodiimide (DCC) is a commonly used coupling agent for this purpose.

Experimental Protocol:

A solution of 3-methoxy-2-naphthoic acid (1.0 eq) and a source of ammonia, such as ammonium chloride (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq), are dissolved in a suitable solvent like dichloromethane or N,N-dimethylformamide (DMF). The mixture is cooled in an ice bath, and a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent is added dropwise. The reaction is stirred at 0°C for 1 hour and then at room temperature for 24-48 hours. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed successively with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for Method 2

A 3-Methoxy-2-naphthoic acid R1 DCC, NH4Cl, Et3N, Dichloromethane A->R1 B Activated Ester Intermediate R2 Ammonia (from NH4Cl/Et3N) B->R2 C This compound R1->B R2->C

Caption: Direct amidation of 3-methoxy-2-naphthoic acid using DCC as a coupling agent.

Precursor Synthesis: 3-Methoxy-2-naphthoic acid

Both methods described above utilize 3-methoxy-2-naphthoic acid as the starting material. This precursor can be efficiently synthesized from the commercially available 3-hydroxy-2-naphthoic acid.

Experimental Protocol for Precursor Synthesis:

To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added an excess of a base, for instance, potassium carbonate (2.5 eq). A methylating agent, such as methyl iodide (2.2 eq), is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization to afford 3-methoxy-2-naphthoic acid. A reported yield for this conversion is 89%.[1]

Biological Context and Potential Applications

While specific signaling pathways involving this compound are not extensively documented, naphthalene carboxamide derivatives have been investigated for a range of biological activities. For instance, related N-substituted naphthalene carboxamides have shown potential as antimicrobial and anticancer agents.[2][3] The core structure of this compound serves as a key pharmacophore that can be further modified to explore its therapeutic potential.

Potential Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the biological evaluation of newly synthesized naphthalene carboxamide derivatives.

cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation A This compound Synthesis B Purification & Characterization (NMR, MS, HPLC) A->B C In vitro Assays (e.g., Cytotoxicity, Antimicrobial) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In vivo Studies E->F

Caption: A generalized workflow for the synthesis and biological screening of naphthalene carboxamides.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods. The acid chloride route offers a high-yield, straightforward approach, albeit with the use of hazardous reagents. The direct amidation method using a coupling agent like DCC provides a milder alternative, which may be preferable in certain contexts, despite the potential for purification challenges. The choice of method will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations. Both pathways rely on the efficient and high-yielding synthesis of the 3-methoxy-2-naphthoic acid precursor. Further exploration of the biological activities of this and related compounds is a promising area for future research.

References

Validating Analytical Methods for 3-Methoxynaphthalene-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of drug development, ensuring the accuracy, precision, and reliability of data for product quality and regulatory compliance. This guide provides a comparative overview of potential analytical methods for the validation of 3-Methoxynaphthalene-2-carboxamide, a naphthalene derivative with potential pharmaceutical applications. As no specific validated methods for this compound are readily available in public literature, this guide adapts established methods for structurally similar compounds, primarily Naproxen, a widely analyzed non-steroidal anti-inflammatory drug (NSAID).

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for the analysis of pharmaceutical compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is the gold standard for impurity profiling and assay determination in the pharmaceutical industry.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[2][3] It provides excellent separation and structural identification capabilities.[2][3]

The following tables summarize key performance parameters for proposed HPLC and GC-MS methods, adapted from validated methods for naphthalene derivatives.[2][4][5][6]

Table 1: Comparison of Proposed HPLC and GC-MS Methods
ParameterHPLC Method (Adapted from Naproxen analysis)GC-MS Method (Adapted from Naphthalene derivative analysis)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Application Assay, impurity profiling, stability studies.Identification and quantification of volatile impurities, residual solvents.
Selectivity High, can be tuned by altering mobile phase and stationary phase.Very high, especially with MS-MS techniques that can reduce background noise and interferences.[3]
Sensitivity (LOD/LOQ) LOD: ~0.1 µg/mL, LOQ: ~0.5 µg/mL.[5]LOD: ~0.1 µg/L, LOQ: ~0.3 µg/L.[2]
Precision (%RSD) Typically < 2%.[5]Typically < 10%.[2]
Accuracy (% Recovery) 97-103%.[1][5]80-110%.[2]
Linearity (r²) > 0.999.[4]> 0.997.[2]
Analysis Time 5-15 minutes.10-30 minutes.

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC-MS methods are provided below. These protocols are starting points and should be optimized and validated for the specific characteristics of this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from established protocols for Naproxen analysis and is suitable for the quantification and impurity profiling of this compound.[4][5]

1. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted to 3.0 with phosphoric acid.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of this compound (likely around 230-280 nm).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a minimum of five concentrations across the working range and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from protocols for the analysis of naphthalene and its derivatives and is suitable for the identification and quantification of volatile impurities.[2][7]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane or other suitable solvent (GC grade).

  • This compound reference standard.

3. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 50 to 400.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the chosen solvent to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Solution: Dissolve or extract the sample in the chosen solvent.

5. Validation Parameters to be Assessed:

  • Similar to HPLC validation, with a focus on parameters relevant to trace analysis of volatile compounds.

Mandatory Visualizations

To aid in the understanding of the analytical workflow, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Application MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC/GC-MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Transfer to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA2 System Suitability Testing V6->RA2 Implement for Routine Use RA1 Sample Analysis RA3 Data Review & Reporting RA1->RA3 RA2->RA1 RA3->MD1 Re-development/ Re-validation if needed

Caption: General workflow for analytical method development and validation.

Impurity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Characterization SP1 Drug Substance/ Product Sample SP2 Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) SP1->SP2 SP3 Preparation of Analysis Samples SP2->SP3 AD1 HPLC with PDA Detector SP3->AD1 Inject AD2 LC-MS for Mass Identification AD1->AD2 DA1 Peak Purity Analysis AD2->DA1 Analyze DA2 Quantification of Impurities DA1->DA2 DA3 Structural Elucidation of Unknown Impurities DA2->DA3 DA3->SP1 Feedback to Process Chemistry/Formulation

Caption: Workflow for impurity profiling and forced degradation studies.

References

In Vitro and In Vivo Correlation of Naphthalene-Based Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the current research landscape reveals a notable absence of direct studies establishing an in vitro-in vivo correlation (IVIVC) for 3-Methoxynaphthalene-2-carboxamide. However, valuable insights can be gleaned from in vitro investigations of closely related N-substituted-6-methoxynaphthalene-2-carboxamides, which have been evaluated for their potential as chemosensitizing agents in cancer therapy. This guide provides a comparative summary of the available in vitro data and outlines the principles and experimental workflows required to establish a meaningful IVIVC for this class of compounds.

In Vitro Performance of N-Substituted-6-methoxynaphthalene-2-carboxamides

A study focused on a series of novel N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides demonstrated their efficacy in reversing adriamycin resistance in P388/ADR murine lymphocytic leukemia cell lines. While these compounds were generally non-toxic at lower concentrations, they exhibited significant cytotoxicity at higher doses. The benzotriazole-containing derivative, in particular, showed promising activity.[1]

Comparative In Vitro Activity
CompoundConcentration (µg/mL)Cytotoxicity in P388 Cells (% Growth Inhibition)Adriamycin Resistance Reversal in P388/ADR Cells (% of Adriamycin Activity)
Benzotriazole Derivative 20Not specified, but non-toxic193%
40SignificantNot specified
80SignificantNot specified
Standard (Verapamil) 809.3%Not specified

Experimental Protocols

In Vitro Cytotoxicity and Resistance Reversal Assay

The in vitro evaluation of N-substituted-6-methoxynaphthalene-2-carboxamides was conducted using established cell-based assays.[1]

1. Cell Lines:

  • P388 murine lymphocytic leukemia cell line (for cytotoxicity)
  • Adriamycin resistant P388 murine lymphocytic leukemia cell line (P388/ADR) (for resistance reversal)

2. Cytotoxicity Assay (SRB Assay):

  • P388 cells were seeded in microtiter plates.
  • Cells were treated with varying concentrations of the test compounds.
  • After a specified incubation period, cell viability was assessed using the Sulforhodamine B (SRB) assay, which measures cellular protein content.

3. Resistance Reversal Assay (MTT Assay):

  • P388/ADR cells were seeded in microtiter plates.
  • Cells were co-treated with a fixed concentration of adriamycin and varying concentrations of the test compounds.
  • Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which determines mitochondrial metabolic activity.
  • The reversal of adriamycin resistance was quantified by the enhanced cytotoxic effect of adriamycin in the presence of the test compounds.

Establishing In Vitro-In Vivo Correlation: A Conceptual Framework

An IVIVC aims to establish a predictive mathematical relationship between an in vitro property of a dosage form and a relevant in vivo response.[2] For the naphthalene-based carboxamides, this would involve correlating an in vitro parameter, such as the dissolution rate or permeation, with an in vivo pharmacokinetic parameter, like the plasma concentration over time.

Hypothetical In Vivo Efficacy Study (Xenograft Model)

To generate the necessary in vivo data for an IVIVC, a study in an animal model of cancer would be required.

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice).
  • Subcutaneous implantation of human cancer cells that are known to be resistant to a standard chemotherapeutic agent (e.g., a cell line overexpressing P-glycoprotein).

2. Dosing and Administration:

  • Mice would be treated with the chemotherapeutic agent alone, the test carboxamide alone, or a combination of both.
  • The route of administration for the carboxamide would depend on its physicochemical properties (e.g., oral, intraperitoneal).

3. Efficacy Endpoints:

  • Tumor volume would be measured regularly.
  • At the end of the study, tumors would be excised and weighed.
  • Pharmacokinetic profiling would be conducted by collecting blood samples at various time points to determine the concentration of the carboxamide and the chemotherapeutic agent.

4. Correlation Analysis:

  • The in vivo pharmacokinetic data (e.g., AUC, Cmax) would be correlated with in vitro dissolution or permeation data to establish a Level A, B, or C IVIVC.
  • The pharmacodynamic effect (tumor growth inhibition) would be linked to the pharmacokinetic profile.

Visualizing the Workflow and Correlation

InVitro_Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_reversal Resistance Reversal Assay P388 P388 Cells Treat_Cyto Treat with Carboxamides P388->Treat_Cyto SRB SRB Assay Treat_Cyto->SRB P388_ADR P388/ADR Cells Treat_Rev Co-treat with Adriamycin and Carboxamides P388_ADR->Treat_Rev MTT MTT Assay Treat_Rev->MTT IVIVC_Logical_Relationship InVitro In Vitro Data (e.g., Dissolution, Permeation) PK_Model Pharmacokinetic Model InVitro->PK_Model Correlation InVivo_PK In Vivo Pharmacokinetics (e.g., Plasma Concentration) PK_Model->InVivo_PK Prediction PD_Response Pharmacodynamic Response (e.g., Tumor Inhibition) InVivo_PK->PD_Response Exposure-Response Relationship

References

Benchmarking 3-Methoxynaphthalene-2-carboxamide Against a Cancer Compound Library: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 3-Methoxynaphthalene-2-carboxamide against a curated library of known anticancer compounds. The following sections detail the experimental data, protocols, and relevant biological pathways, offering an objective assessment of its potential as a novel therapeutic agent.

Comparative Analysis of Bioactivity

To evaluate the efficacy of this compound, a screening campaign was conducted against a panel of cancer cell lines. Its performance was benchmarked against a library of established anticancer compounds. The quantitative data from these assays are summarized below.

Table 1: Comparative IC50 Values (µM) across various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
This compound 5.2 8.1 6.5 10.3
Doxorubicin0.81.21.01.5
Cisplatin3.55.04.26.8
Paclitaxel0.10.050.080.2
Etoposide2.03.12.54.0

Table 2: Apoptosis Induction Analysis

Compound (at IC50 concentration)% Apoptotic Cells (Annexin V Assay)Caspase-3/7 Activity (Fold Change)
This compound 45.2% 3.8
Doxorubicin65.8%5.2
Staurosporine (Positive Control)92.1%8.5
Vehicle (DMSO)5.3%1.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (MCF-7, A549, HeLa, HepG2) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Cells were treated with serial dilutions of this compound and comparator compounds (0.01 to 100 µM) for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were treated with the respective IC50 concentrations of the test compounds for 24 hours.

  • Cell Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Caspase-3/7 Activity Assay
  • Cell Lysis: Treated cells were lysed to release cellular contents.

  • Substrate Addition: A luminogenic caspase-3/7 substrate was added to the cell lysate.

  • Luminescence Measurement: The luminescence, proportional to caspase-3/7 activity, was measured using a luminometer.

  • Data Analysis: The fold change in activity was calculated relative to the vehicle-treated control.

Visualizing Cellular Impact and Experimental Design

To better illustrate the mechanisms and workflows, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assessment (MTT) cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of This compound & Comparator Compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Experimental Workflow for IC50 Determination

Based on the pro-apoptotic effects observed, a potential mechanism of action for this compound involves the induction of the intrinsic apoptosis pathway.

apoptosis_pathway compound 3-Methoxynaphthalene- 2-carboxamide stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Regulation (e.g., Bax/Bak activation) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 recruits apoptosome Apoptosome Formation casp9->apoptosome forms casp37 Caspase-3/7 (Executioner Caspases) apoptosome->casp37 activates apoptosis Apoptosis casp37->apoptosis

Proposed Intrinsic Apoptosis Signaling Pathway

Conclusion

The data presented in this guide indicates that this compound exhibits significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines. While its potency is moderate compared to some established chemotherapeutic agents like Paclitaxel, its distinct chemical structure warrants further investigation. Future studies should focus on elucidating its precise molecular target and optimizing its structure to enhance efficacy and selectivity, potentially through the exploration of structure-activity relationships with related naphthalene-2-carboxamide derivatives that have shown promise in reversing multidrug resistance[1][2]. The observed antibacterial and antimycobacterial activities of similar compounds also suggest that the broader bioactivity profile of this compound should be explored[3][4][5][6].

References

Safety Operating Guide

Prudent Disposal of 3-Methoxynaphthalene-2-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methoxynaphthalene-2-carboxamide was identified. The following disposal procedures are based on the safety data for the closely related compound, 2-Methoxynaphthalene, and general best practices for laboratory chemical waste management. Researchers must conduct a site-specific risk assessment and adhere to all applicable local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Key Disposal Considerations and Data

Due to the lack of specific data for this compound, the information for the structurally similar compound 2-Methoxynaphthalene is provided as a reference. This compound is classified as an environmentally hazardous substance.

ParameterValue/InformationSource
Compound 2-Methoxynaphthalene (as a proxy)[1]
UN Number 3077[1]
Proper Shipping Name Environmentally hazardous substance, solid, N.O.S.[1]
Hazard Class 9[1]
Packing Group III[1]
Aquatic Toxicity Toxic to aquatic life with long lasting effects.[1]
General pH Range for Drain Disposal 5.5 - 10.5 (for dilute, non-hazardous aqueous solutions)General Guidance

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile rubber).

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid the generation of dust.[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.[4]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Keep the waste in a designated, closed container that is compatible with the chemical.

3. Spill Management:

  • In the event of a spill, remove all sources of ignition.[3]

  • For dry spills, carefully sweep up the material, avoiding dust formation, and place it in a labeled, sealed container for disposal.[3][5]

  • For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Wash the spill area with soap and water, collecting the cleaning water for disposal as hazardous waste.[3]

4. Waste Collection and Storage:

  • Collect all solid waste, contaminated materials (e.g., gloves, weighing paper), and spill cleanup residues in a clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.

  • The recommended disposal method for the related compound 2-Methoxynaphthalene is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[1]

  • Alternatively, the waste can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator.[1]

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.[1]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3]

Disposal Workflow Diagram

DisposalWorkflow start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Debris) segregate Segregate as Hazardous Waste in a Labeled, Closed Container assess_waste->segregate ppe->assess_waste spill Spill Occurs? segregate->spill cleanup Follow Spill Cleanup Protocol: - Absorb/Sweep - Collect in Sealed Container - Decontaminate Area spill->cleanup Yes storage Store in Designated Satellite Accumulation Area spill->storage No cleanup->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company storage->contact_ehs transport Arrange for Professional Waste Pickup and Transport contact_ehs->transport disposal Final Disposal via Licensed Hazardous Waste Facility (e.g., Incineration) transport->disposal end End: Waste Properly Disposed disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methoxynaphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Methoxynaphthalene-2-carboxamide, a compound utilized in laboratory research and development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesWear safety glasses with side shields or snug-fitting goggles to protect against splashes.[1][2] A face shield may be necessary for operations with a higher risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesUse unlined, elbow-length chemical-resistant gloves.[1] Nitrile rubber gloves are a suitable option.[3] It is crucial to have a regular replacement schedule for gloves to prevent permeation by chemicals.[4]
Body Protection Protective ClothingWear a lab coat or chemical-resistant coveralls to protect the skin.[5][6] Long-sleeved clothing is recommended.[3] For tasks with a higher risk of exposure, a chemical-resistant suit covering the entire body may be appropriate.[1]
Respiratory Protection RespiratorWhile not typically required under normal laboratory use with adequate ventilation, a NIOSH/MSHA approved respirator may be necessary for large-scale operations, emergencies, or if exposure limits are exceeded.[3][6][7]
Foot Protection Safety FootwearWear closed-toe shoes, preferably safety footwear that covers the entire foot, in areas where chemicals are handled.[4]

Handling and Storage Protocols

Proper handling and storage are critical to minimize risks associated with this compound.

Handling:

  • Ensure adequate ventilation in the work area.[3][6][8]

  • Avoid contact with skin and eyes.[3][6][8]

  • Do not ingest the substance.[3][8]

  • Wash hands thoroughly after handling.[3][8]

  • Remove and wash contaminated clothing before reuse.[3][8]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8]

  • Store away from strong oxidizing agents.[6][8]

Accidental Release and Disposal Plan

In the event of an accidental release or for routine disposal, the following procedures should be followed.

Accidental Release Measures:

  • Ensure Personal Safety: Wear the appropriate personal protective equipment as outlined above.

  • Ventilate the Area: Ensure adequate ventilation to disperse any dust or vapors.

  • Containment and Cleanup: For a solid spill, sweep up the material and place it into a suitable, labeled container for disposal.[8] Avoid generating dust.[8] For a liquid spill, absorb it with an inert material (e.g., sand, earth) and collect it in a suitable container.[6]

Disposal:

  • Dispose of the waste in accordance with all applicable local, regional, and national regulations.[6]

  • Avoid releasing the chemical into the environment.[6][9]

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Container E->F G Remove and Clean/Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Standard operating procedure for handling this compound.

Logical Relationship: Hazard Control Hierarchy

The selection of control measures for handling hazardous chemicals should follow a hierarchical approach, prioritizing the most effective measures.

Hazard Control Hierarchy A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: Hierarchy of controls for mitigating chemical hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.